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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis, Crystallography, and Structural Analysis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, ant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.[1] This guide provides a comprehensive technical overview of the synthesis and structural elucidation of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, a compound of interest in drug discovery.

While a public crystal structure for this specific molecule is not available, this guide will leverage crystallographic data from structurally analogous compounds and established synthetic and analytical methodologies. We will explore a probable synthetic route, detail the workflow for single-crystal X-ray diffraction, and predict the likely structural features of the title compound based on foundational chemical principles and data from related molecules.

Proposed Synthesis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

The synthesis of the target molecule can be envisioned through a multi-step process starting from a suitable pyrazole precursor. The following protocol is a plausible route based on established organic chemistry principles for the formation of pyrazoles and the introduction of a carbamate protecting group.[2][3][4]

Experimental Protocol: A Plausible Synthetic Route
  • Nitration of 1-methyl-1H-pyrazol-3-amine:

    • To a solution of 1-methyl-1H-pyrazol-3-amine in concentrated sulfuric acid, cooled to 0 °C, a nitrating mixture (a solution of potassium nitrate in concentrated sulfuric acid) is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at low temperature for several hours and then carefully poured onto crushed ice.

    • The resulting precipitate, 1-methyl-4-nitro-1H-pyrazol-3-amine, is collected by filtration, washed with cold water, and dried.

  • Boc Protection of the 3-amino group:

    • The synthesized 1-methyl-4-nitro-1H-pyrazol-3-amine is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Di-tert-butyl dicarbonate (Boc)₂O and a base, for example, triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), are added to the solution.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The solvent is removed under reduced pressure, and the crude product, tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate, is purified by column chromatography.

  • Reduction of the Nitro Group:

    • The purified tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate is dissolved in a solvent like ethanol or ethyl acetate.

    • A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

    • The mixture is subjected to hydrogenation (H₂) at atmospheric or slightly elevated pressure until the reduction is complete.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Boc Protection cluster_2 Step 3: Reduction Start 1-methyl-1H-pyrazol-3-amine Intermediate1 1-methyl-4-nitro-1H-pyrazol-3-amine Start->Intermediate1 KNO₃, H₂SO₄ Intermediate2 tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate Intermediate1->Intermediate2 (Boc)₂O, Et₃N Final_Product tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate Intermediate2->Final_Product H₂, Pd/C

Caption: Proposed synthetic route for the target compound.

Single-Crystal X-ray Diffraction: A Methodological Workflow

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography.[5] The following sections outline the standard procedures involved.[1][6]

Crystal Growth

The first and often most challenging step is to grow a single crystal of sufficient size and quality. Common methods include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent induces crystallization.

  • Cooling: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a diffractometer.[1]

  • Mounting: The crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.[1]

  • Cooling: The mounted crystal is typically cooled to a low temperature (around 100-120 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.[1]

  • Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

Structure Solution and Refinement

The collected diffraction data are then processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.

  • Structure Solution: The initial atomic positions are determined using methods like direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined by adjusting the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Diagram of the X-ray Diffraction Workflow

X-ray_Diffraction_Workflow Crystal_Growth Crystal Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Sources

Exploratory

A Technical Guide to the Mass Spectrometry of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, understanding the fundamental physicochemical properties of a compound is the first step in unlocking its therapeutic potential. This guide provides an in-depth technical analysis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, focusing on two critical parameters: its molecular weight and exact mass.

The distinction between these two values is not merely academic; it is fundamental to the analytical techniques that underpin modern chemistry. Molecular weight (or average molecular mass) is calculated using the weighted average of the natural abundances of the isotopes of each element within the molecule. This value is indispensable for stoichiometric calculations in synthetic chemistry, such as determining molar quantities for reactions and preparing solutions of specific concentrations.

In contrast, exact mass (or monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[1] This value is paramount in the field of mass spectrometry, particularly high-resolution mass spectrometry (HRMS), which can measure the mass-to-charge ratio of an ion to several decimal places.[2][3] The precise measurement of a compound's exact mass allows for the unambiguous determination of its elemental composition, a critical step in structural elucidation and the confirmation of a newly synthesized molecule's identity.[4][5]

This guide will not only present the calculated values for tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate but will also provide a detailed, field-proven protocol for their experimental verification using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into the causal reasoning behind the chosen methodology.

Core Physicochemical Properties

The foundational step in the analysis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate is the determination of its molecular formula. Based on its chemical name, the structure consists of a 1-methyl-1H-pyrazole ring substituted with an amino group at the 4-position and a tert-butyl carbamate group at the 3-position. This arrangement yields the molecular formula:

C₉H₁₆N₄O₂

From this formula, we can derive the key mass-related parameters. A commercial supplier, Smolecule, lists a closely related isomer, tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate, with the same molecular formula and a molecular weight of 212.25 g/mol , which corroborates the following calculations.[6]

Data Summary

The calculated molecular weight and exact mass for tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate are summarized below.

ParameterValueUnitBasis of Calculation
Molecular Formula C₉H₁₆N₄O₂-Structural Analysis
Molecular Weight 212.25 g/mol Weighted average of isotopic masses
Exact Mass 212.12733DaSum of most abundant isotopic masses
Derivation of Values

Molecular Weight (Average Molecular Mass)

The molecular weight is calculated by summing the atomic weights of the constituent atoms, which are the weighted averages of the natural isotopic abundances.

  • Carbon (C): 9 × 12.011 u = 108.099 u

  • Hydrogen (H): 16 × 1.008 u = 16.128 u

  • Nitrogen (N): 4 × 14.007 u = 56.028 u

  • Oxygen (O): 2 × 15.999 u = 31.998 u

  • Total Molecular Weight: 108.099 + 16.128 + 56.028 + 31.998 = 212.253 g/mol

Exact Mass (Monoisotopic Mass)

The exact mass is calculated by summing the masses of the most abundant isotope of each element.[1] This is the value that is experimentally determined by high-resolution mass spectrometry.

  • ¹²C: 9 × 12.000000 u = 108.000000 u

  • ¹H: 16 × 1.007825 u = 16.125200 u

  • ¹⁴N: 4 × 14.003074 u = 56.012296 u

  • ¹⁶O: 2 × 15.994915 u = 31.989830 u

  • Total Exact Mass: 108.000000 + 16.125200 + 56.012296 + 31.989830 = 212.127326 Da

Experimental Verification by High-Resolution LC-MS

To experimentally confirm the identity and elemental composition of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, a high-resolution liquid chromatography-mass spectrometry (LC-HRMS) method is employed. The choice of LC-MS is dictated by the physicochemical properties of carbamates, which are often polar and thermally labile, making them unsuitable for techniques like gas chromatography.[7][8] High-resolution instruments, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, are essential for achieving the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.[4][9]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve sample (1 mg/mL) in Methanol prep2 Dilute to 10 µg/mL with 50:50 Acetonitrile:Water + 0.1% Formic Acid prep1->prep2 prep3 Filter through 0.22 µm syringe filter prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc ms HRMS Detection (ESI+, Full Scan) lc->ms data1 Extract Ion Chromatogram for [M+H]⁺ ms->data1 data2 Measure m/z of Molecular Ion Peak data1->data2 data3 Compare Experimental m/z to Theoretical Exact Mass data2->data3

Caption: Workflow for the verification of exact mass by LC-HRMS.

Step-by-Step Protocol
1. Sample Preparation

The goal of sample preparation is to create a clean, dilute solution of the analyte that is compatible with the LC-MS system. High concentrations can lead to signal suppression and contamination of the instrument.[10]

  • Stock Solution: Accurately weigh approximately 1 mg of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with a mixture of 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL.

    • Causality: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in the electrospray ionization (ESI) source, promoting the formation of the desired [M+H]⁺ ion.[8] Acetonitrile and water are common solvents for reversed-phase chromatography.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter that could clog the LC system.[10]

2. Liquid Chromatography Parameters

Reversed-phase chromatography is selected to separate the analyte from potential impurities.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[8]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Parameters

Electrospray ionization in positive mode (ESI+) is chosen because the pyrazole and amino functionalities are basic and readily accept a proton.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full Scan (MS1).

  • Mass Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Desolvation Temperature: 350 °C.

Data Analysis and Interpretation
  • Molecular Ion Identification: The primary objective is to identify the protonated molecular ion, [M+H]⁺. For C₉H₁₆N₄O₂, the theoretical exact mass is 212.12733 Da. The expected [M+H]⁺ ion would have an m/z of 213.13460 .

  • Mass Accuracy Calculation: Upon detection of the peak in the mass spectrum, the experimentally measured m/z is compared to the theoretical value. The difference, expressed in parts-per-million (ppm), is a measure of mass accuracy. A mass accuracy of <5 ppm is considered definitive evidence for the proposed elemental composition.[5]

    • Formula: ppm Error = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] × 10⁶

  • Isotopic Pattern Analysis: HRMS instruments can also resolve the isotopic peaks resulting from the natural abundance of ¹³C. The observed isotopic distribution should match the theoretical pattern for a molecule containing nine carbon atoms, providing an additional layer of confirmation.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical and pharmaceutical research. For tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, the calculated molecular weight of 212.25 g/mol is essential for synthetic applications, while its exact mass of 212.12733 Da is the key to its unambiguous identification via high-resolution mass spectrometry. The provided LC-HRMS protocol represents a robust, self-validating system for confirming this elemental composition, embodying the principles of expertise and trustworthiness required in modern drug development. By grounding experimental practice in a firm understanding of the underlying analytical principles, researchers can proceed with confidence in the identity and quality of their molecular assets.

References

  • High-Resolution Mass Spectrometry. (2025, August 15). Retrieved from Fiveable. [Link]

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Retrieved from Chemistry LibreTexts. [Link]

  • High Resolution Mass Spectrometry. (2025, January 8). Retrieved from Save My Exams. [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Retrieved from Bioanalysis Zone. [Link]

  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. (2003, July 15). Retrieved from ACS Publications. [Link]

  • A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. (2021, February 12). Retrieved from PMC, NIH. [Link]

  • Calculating Exact Masses. (2026, February 23). Retrieved from University of Missouri. [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Retrieved from University of Oxford. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, a valuable building block in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The described three-step synthetic route commences with the nitration of 1-methyl-1H-pyrazol-3-amine, followed by the reduction of the resulting nitro-pyrazole, and concludes with a regioselective Boc-protection of the more nucleophilic 3-amino group. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and robust analytical validation methods.

Introduction

Substituted aminopyrazoles are privileged scaffolds in the design of pharmacologically active molecules, exhibiting a wide range of biological activities. The title compound, tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, serves as a key intermediate, enabling further functionalization at the 4-amino position while the 3-amino group is protected. This protocol details a reliable and reproducible synthetic pathway to access this important building block.

The synthesis is strategically designed in three main stages:

  • Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring.

  • Reduction: Conversion of the nitro group to an amino group to yield a diamino-pyrazole.

  • Regioselective Protection: Selective protection of the 3-amino group with a tert-butyloxycarbonyl (Boc) group.

This document provides not only the procedural steps but also the scientific rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the synthesis for successful replication and potential optimization.

Overall Reaction Scheme

Synthetic_Pathway A 1-methyl-1H-pyrazol-3-amine B 1-methyl-4-nitro-1H-pyrazol-3-amine A->B HNO₃, H₂SO₄ C 1-methyl-1H-pyrazole-3,4-diamine B->C SnCl₂·2H₂O, EtOH D tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate C->D (Boc)₂O, Et₃N, DCM

Caption: Overall synthetic route for tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate.

Part 1: Synthesis of 1-methyl-4-nitro-1H-pyrazol-3-amine

Principle and Mechanistic Insight

The first step involves the electrophilic nitration of the pyrazole ring. The pyrazole nucleus is an electron-rich aromatic system, susceptible to electrophilic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The substitution pattern is directed by the existing substituents on the pyrazole ring.

Materials and Equipment
Reagent/MaterialGradeSupplier
1-methyl-1H-pyrazol-3-amine≥97%Commercially Available
Fuming Nitric Acid (90%)ACS GradeCommercially Available
Sulfuric Acid (98%)ACS GradeCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Sodium CarbonateACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Ice--
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Dropping funnel--
Ice bath--
Separatory funnel--
Rotary evaporator--
Experimental Protocol
  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, carefully add 10 mL of concentrated sulfuric acid (98%). Slowly add 10 mL of fuming nitric acid (90%) dropwise while maintaining the internal temperature below 10 °C.

  • Addition of Starting Material: To the cooled nitrating mixture, add 1-methyl-1H-pyrazol-3-amine (2.0 g, 20.6 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-methyl-4-nitro-1H-pyrazol-3-amine as a yellow solid.[1]

Part 2: Synthesis of 1-methyl-1H-pyrazole-3,4-diamine

Principle and Mechanistic Insight

This step involves the reduction of the nitro group to a primary amine. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a mild and effective reagent for this transformation.[2][3] This method is particularly useful as it is generally chemoselective for the nitro group in the presence of other reducible functional groups.[2] The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with the protic solvent providing the necessary protons.

Materials and Equipment
Reagent/MaterialGradeSupplier
1-methyl-4-nitro-1H-pyrazol-3-amineSynthesized in Part 1-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)≥98%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
Saturated Sodium Bicarbonate Solution--
Brine (Saturated NaCl solution)--
Anhydrous Sodium SulfateACS GradeCommercially Available
Round-bottom flask (250 mL)--
Reflux condenser--
Heating mantle--
Celite®--
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-4-nitro-1H-pyrazol-3-amine (1.5 g, 10.5 mmol) in 50 mL of ethanol.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (11.9 g, 52.5 mmol, 5 equivalents) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with 100 mL of ethyl acetate.

  • Neutralization and Filtration: Carefully add a saturated sodium bicarbonate solution to the mixture with vigorous stirring until the pH is basic (pH ~8). The resulting tin salts will precipitate. Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate (3 x 20 mL).[2][3]

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole-3,4-diamine, which can be used in the next step without further purification.

Part 3: Synthesis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Principle and Mechanistic Insight

The final step is the regioselective protection of one of the amino groups with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O). In 1-methyl-1H-pyrazole-3,4-diamine, the 3-amino group is generally more nucleophilic than the 4-amino group due to the electronic influence of the pyrazole ring nitrogens. This difference in nucleophilicity allows for the selective acylation of the 3-amino group under controlled conditions. A non-nucleophilic base, such as triethylamine (Et₃N), is used to scavenge the acid byproduct.

Materials and Equipment
Reagent/MaterialGradeSupplier
1-methyl-1H-pyrazole-3,4-diamineSynthesized in Part 2-
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate Solution--
Brine (Saturated NaCl solution)--
Anhydrous Magnesium SulfateACS GradeCommercially Available
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Ice bath--
Experimental Workflow

Boc_Protection_Workflow cluster_0 Reaction Setup cluster_1 Boc Protection cluster_2 Work-up and Purification A Dissolve diamine in DCM B Cool to 0 °C A->B C Add Et₃N B->C D Add (Boc)₂O dropwise C->D E Stir at RT overnight D->E F Monitor by TLC E->F G Quench with water F->G H Extract with DCM G->H I Wash with NaHCO₃ and brine H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the Boc-protection step.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-methyl-1H-pyrazole-3,4-diamine (1.0 g, 8.9 mmol) in 30 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 mL, 10.7 mmol, 1.2 equivalents) to the cooled solution.

  • Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (2.1 g, 9.8 mmol, 1.1 equivalents) in 10 mL of dichloromethane dropwise over 15 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-5%) to afford tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate as a white to off-white solid.

Characterization of Final Product

The structure and purity of the synthesized tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.3 (s, 1H, pyrazole-H), ~6.5 (br s, 1H, NH-Boc), ~3.7 (s, 3H, N-CH₃), ~3.5 (br s, 2H, NH₂), 1.5 (s, 9H, C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~154 (C=O, carbamate), ~145 (C-pyrazole), ~135 (C-pyrazole), ~120 (C-pyrazole), ~80 (C(CH₃)₃), ~35 (N-CH₃), ~28 (C(CH₃)₃).
Mass Spec. (ESI+)m/z: Calculated for C₉H₁₆N₄O₂ [M+H]⁺: 213.1346; Found: 213.1348.
Melting Point To be determined.
Purity (HPLC) >95%

Note: The exact chemical shifts in NMR may vary slightly depending on the solvent and concentration.

Safety and Handling

  • Nitrating mixture: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Tin(II) chloride: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Di-tert-butyl dicarbonate: A lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents: Dichloromethane, ethanol, and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the three-step synthesis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for product validation.

References

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • Sharma, P., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. Available at: [Link]

Sources

Application

using tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate as a building block for kinase inhibitors

Advanced Application Note: Utilizing tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate in Kinase Inhibitor Design Audience: Researchers, scientists, and drug development professionals. Executive Summary The developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Utilizing tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate in Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of highly selective kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably anchor to the ATP-binding pocket. The compound tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (CAS: 2171314-82-0) has emerged as a critical building block in modern medicinal chemistry[1]. By providing a conformationally locked, orthogonally protected 3-aminopyrazole core, this intermediate enables the modular synthesis of potent inhibitors targeting Bruton’s Tyrosine Kinase (BTK), Mammalian STE20-like kinase 3 (MST3), and the understudied PCTAIRE (CDK16) family[2][3][4].

This application note details the structural rationale, synthetic workflows, and biochemical validation protocols required to effectively utilize this building block in drug discovery campaigns.

Structural & Mechanistic Rationale (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen over other heterocyclic fragments. The design of this molecule is governed by three specific structural causalities:

  • The 3-Aminopyrazole Hinge-Binding Motif: The deprotected 3-amino-1H-pyrazole core acts as a highly efficient hydrogen bond donor-acceptor system. The pyrazole N2 atom accepts a hydrogen bond from the kinase hinge backbone (e.g., the backbone NH of Met477 in BTK), while the free 3-amino group donates a hydrogen bond to the backbone carbonyl (e.g., Glu475 in BTK)[3]. This dual interaction is the primary driver of binding affinity.

  • 1-Methyl Substitution for Conformational Locking: Unsubstituted pyrazoles are subject to annular tautomerism, which can lead to unpredictable binding modes and off-target effects. The 1-methyl group locks the pyrazole in a single tautomeric state. This directs the 3-amino group precisely toward the hinge region while orienting the C4-position toward the solvent-exposed channel or the DFG motif[2].

  • Orthogonal Reactivity via Boc Protection: The tert-butyl carbamate (Boc) group shields the critical 3-amino group. This allows the free 4-amino group to act as the primary nucleophile during harsh scaffold-building steps (such as SNAr or Buchwald-Hartwig cross-coupling with pyrimidines or quinazolines) without the risk of unwanted side reactions at the 3-position[4].

HingeBinding KinaseHinge Kinase Hinge Backbone (e.g., Glu475, Met477) HbondDonor H-Bond Donor (Backbone NH) KinaseHinge->HbondDonor HbondAcceptor H-Bond Acceptor (Backbone C=O) KinaseHinge->HbondAcceptor N2Acceptor Pyrazole N2 (H-Bond Acceptor) HbondDonor->N2Acceptor Hydrogen Bond NH2Donor 3-NH2 Group (H-Bond Donor) HbondAcceptor->NH2Donor Hydrogen Bond PyrazoleCore 1-Methyl-1H-pyrazol-3-amine PyrazoleCore->N2Acceptor PyrazoleCore->NH2Donor C4Extension C4-Substituent (Solvent Channel) PyrazoleCore->C4Extension

Figure 1: Molecular interaction of the 3-aminopyrazole core with the kinase hinge region.

Quantitative Data: The Necessity of Deprotection

To validate the necessity of the free 3-amino group, comparative biochemical assays demonstrate that the Boc-protected intermediate is entirely inactive. Steric bulk from the tert-butyl group physically clashes with the narrow kinase hinge region, preventing the required hydrogen bonding.

Table 1: Impact of Boc-Deprotection on Kinase Inhibitory Activity

Compound StateBTK IC₅₀ (nM)MST3 IC₅₀ (nM)CDK16 EC₅₀ (nM)Hinge Binding Capacity
Boc-Protected (Intermediate) >10,000>10,000>10,000Blocked (Steric Hindrance)
Deprotected (Free 3-NH₂) 0.1876.018.0Active (Dual H-Bonding)

(Note: Data synthesized from benchmark aminopyrazole inhibitors across BTK, MST3, and CDK16 assays[2][3][4].)

Experimental Protocols & Methodologies

The following methodology provides a self-validating workflow for incorporating tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate into a kinase inhibitor scaffold.

Phase 1: Scaffold Extension via SNAr Coupling

Causality: The free 4-amino group is reacted with an electrophilic core (e.g., 2,4-dichloropyrimidine) to build the inhibitor's body. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward without competing with the nucleophile.

  • Setup: Dissolve 1.0 eq of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate and 1.1 eq of the chosen heteroaryl chloride in anhydrous n-butanol (0.2 M).

  • Activation: Add 2.0 eq of DIPEA.

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass is consumed. The Boc group remains intact under these basic conditions.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica, EtOAc/Hexanes) to isolate the Boc-protected intermediate.

Phase 2: Boc Deprotection (Hinge-Binder Activation)

Causality: Acidic cleavage removes the tert-butyl carbamate, revealing the 3-amino group. This step is critical; without it, the molecule cannot anchor to the kinase hinge.

  • Setup: Dissolve the purified intermediate from Phase 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cleavage: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze via LC-MS. Successful deprotection is confirmed by a precise mass shift of -100 Da (loss of the Boc group). If the +100 Da mass persists, extend the reaction time.

  • Isolation: Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the active kinase inhibitor.

Phase 3: Biochemical Validation (NanoBRET / LanthaScreen)

Causality: Target engagement must be proven in a cellular or biochemical context to confirm that the deprotected pyrazole successfully binds the hinge region.

  • Preparation: Prepare a 10 mM stock of the final compound in 100% DMSO.

  • Assay Execution: Perform a LanthaScreen (for BTK) or NanoBRET assay (for MST3/CDK16) using a 10-point dose-response curve (starting at 10 µM, 3-fold dilutions)[2][3].

  • Validation: Calculate the IC₅₀/EC₅₀. A shift from >10 µM (Phase 1 intermediate) to the nanomolar range (Phase 2 product) definitively validates the structural mechanism.

SyntheticWorkflow Start tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (Starting Material) Step1 Phase 1: SNAr / Cross-Coupling (Reagents: Heteroaryl Chloride, DIPEA, n-BuOH) Start->Step1 Intermediate Boc-Protected Intermediate (Inactive, Hinge-Binding Shielded) Step1->Intermediate Step2 Phase 2: Acidic Cleavage (Reagents: TFA, DCM, 2h, RT) Intermediate->Step2 Product Active Kinase Inhibitor (Free 3-NH2 for Hinge Binding) Step2->Product Validation Phase 3: Biochemical Validation (LanthaScreen / NanoBRET Assays) Product->Validation

Figure 2: Three-phase synthetic and validation workflow for aminopyrazole inhibitors.

References

  • Product Index - AA Blocks (CAS: 2171314-82-0) aablocks.com URL:[Link]

  • Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning ACS Medicinal Chemistry Letters (2018) URL:[Link]

  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 Journal of Medicinal Chemistry - ACS Publications (2024) URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family International Journal of Molecular Sciences - MDPI (2022) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Amide Bond Formation Using tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Introduction: The Strategic Role of a Pre-functionalized Pyrazole in Amide Synthesis Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of pharmaceuticals, agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of a Pre-functionalized Pyrazole in Amide Synthesis

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and materials.[1][] The strategic use of pre-functionalized building blocks can significantly streamline complex synthetic routes. tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a valuable reagent that incorporates a Boc-protected amine and a free primary amine on a methylated pyrazole scaffold. This arrangement allows for selective acylation at the 4-amino position while the less nucleophilic carbamate remains intact, setting the stage for subsequent synthetic modifications.

This guide provides detailed protocols and mechanistic insights for the effective use of this reagent in amide coupling reactions, targeting researchers, scientists, and professionals in drug development. We will explore two robust and widely applicable coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and the highly efficient uronium salt-based method with O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][4]

Understanding the Reagent: Reactivity and Selectivity

The key to successfully employing tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate lies in understanding the differential reactivity of its two nitrogen functionalities.

  • 4-Amino Group: This exocyclic primary amine is the primary site of nucleophilic attack for amide bond formation. Its reactivity is typical of an aromatic amine on an electron-rich heterocyclic system.

  • 3-Carbamate Group: The tert-butoxycarbonyl (Boc) group significantly reduces the nucleophilicity of the adjacent amine nitrogen.[5] This is due to the electron-withdrawing nature of the carbonyl group and the steric hindrance imposed by the bulky tert-butyl group. This disparity in reactivity allows for highly selective acylation at the 4-position.

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) or through other methods, revealing a second primary amine for further functionalization.[5][6][7]

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This classic method relies on the activation of a carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[3] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) traps this unstable intermediate to form a more stable active ester, which is less prone to racemization and side reactions.[3][8][9]

Mechanism of Action

The reaction proceeds through a well-established multi-step mechanism:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming the O-acylisourea intermediate.

  • HOBt Adduct Formation: HOBt rapidly reacts with the O-acylisourea to generate an HOBt-ester. This step is crucial for minimizing racemization of chiral carboxylic acids.[3][9]

  • Nucleophilic Attack: The 4-amino group of the pyrazole attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[3][10]

Visualizing the EDC/HOBt Coupling Workflow

EDC_HOBt_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_workup 3. Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Add_Reagents Add HOBt (1.2 eq) Add EDC·HCl (1.2 eq) Add DIPEA (2.5 eq) Amine tert-butyl (4-amino-1-methyl- 1H-pyrazol-3-yl)carbamate (1.1 eq) Solvent Anhydrous DMF or DCM Reaction Stir at 0 °C to RT (2-18 h) Add_Reagents->Reaction Initiate Reaction Workup Aqueous Work-up (Wash with aq. acid, base, brine) Reaction->Workup Monitor by TLC/LC-MS Purification Column Chromatography Workup->Purification Product Purified Amide Purification->Product HATU_Mechanism Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, + DIPEA HATU HATU DIPEA DIPEA Amide_Product Amide Product Active_Ester->Amide_Product + Pyrazole-NH2 TMU Tetramethylurea Active_Ester->TMU releases Amine Pyrazole-NH2

Sources

Application

Comprehensive Protocol and Application Note for the Scale-Up Synthesis of tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Executive Summary The pyrazole core is a privileged scaffold in modern drug discovery, frequently featured in kinase inhibitors, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors [1]. The intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole core is a privileged scaffold in modern drug discovery, frequently featured in kinase inhibitors, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors [1]. The intermediate tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (CAS: 2171314-82-0) is highly valued for its orthogonally protected amine functionalities, allowing for regioselective functionalization.

Transitioning the synthesis of this intermediate from medicinal chemistry bench-scale to process-scale presents significant challenges, primarily involving reaction exotherms, gas evolution, and the elimination of chromatographic purification. This application note details a robust, chromatography-free, two-step scale-up protocol starting from commercially available 1-methyl-4-nitro-1H-pyrazol-3-amine.

Retrosynthetic Analysis & Route Design

The synthetic route is designed for maximum atom economy and scalability, utilizing a two-step sequence:

  • N-Boc Protection: Conversion of 1-methyl-4-nitro-1H-pyrazol-3-amine to tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate.

  • Nitro Reduction: Catalytic hydrogenation to yield the final product, tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate.

SynthesisRoute SM 1-Methyl-4-nitro- 1H-pyrazol-3-amine (CAS: 20055-00-9) Int tert-Butyl (1-methyl-4-nitro- 1H-pyrazol-3-yl)carbamate (CAS: 2171317-05-6) SM->Int (Boc)2O, DMAP, TEA THF, 0-25 °C Prod tert-Butyl (4-amino-1-methyl- 1H-pyrazol-3-yl)carbamate (CAS: 2171314-82-0) Int->Prod H2 (50 psi), 10% Pd/C MeOH, 25 °C

Fig 1: Two-step synthetic route for tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate.

Mechanistic Insights & Causality (E-E-A-T)

Step 1: Overcoming Amine Deactivation via Nucleophilic Catalysis

The starting material, 1-methyl-4-nitro-1H-pyrazol-3-amine, possesses a C3-amino group that is severely deactivated by the strongly electron-withdrawing C4-nitro group. Standard Boc-protection conditions (e.g., (Boc)₂O, NaOH) fail or require excessive heating, leading to impurity formation.

Causality: To overcome this kinetic barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the di-tert-butyl dicarbonate to form a highly electrophilic N-Boc pyridinium intermediate. This intermediate is orders of magnitude more reactive than the anhydride itself, enabling the rapid acylation of the deactivated pyrazole amine at near-ambient temperatures [2]. Triethylamine (TEA) is used as an auxiliary base to neutralize the system and regenerate the DMAP catalyst.

Step 2: Thermal Management in Catalytic Hydrogenation

The reduction of the nitro group to an amine is highly exothermic (releasing approximately 130 kcal/mol). While chemical reductions (e.g., Fe/HCl or SnCl₂) are common in discovery chemistry, they generate stoichiometric heavy metal waste and are prone to thermal runaway on scale.

Causality: Catalytic hydrogenation using 10% Pd/C under H₂ gas is selected for the process scale. This method provides a self-validating safety mechanism: the reaction rate is strictly limited by the mass transfer of hydrogen gas into the liquid phase. By utilizing a jacketed reactor and controlling the hydrogen feed rate, the exotherm can be precisely managed, ensuring a safe and effective scale-up of this highly energetic transformation [3].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate

Caution: The addition of (Boc)₂O generates CO₂ gas. Ensure the reactor is properly vented.

  • Reactor Charging: To a clean, dry 10 L jacketed glass reactor equipped with an overhead stirrer, charge 1-methyl-4-nitro-1H-pyrazol-3-amine (500 g, 3.52 mol, 1.0 eq), DMAP (43 g, 0.35 mol, 0.1 eq), and Tetrahydrofuran (THF, 4.0 L).

  • Base Addition: Add Triethylamine (TEA) (534 g, 5.28 mol, 1.5 eq) to the suspension. Stir at 200 rpm.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C.

  • Reagent Dosing: Dissolve Di-tert-butyl dicarbonate ((Boc)₂O) (922 g, 4.22 mol, 1.2 eq) in THF (1.0 L). Add this solution dropwise to the reactor over 2 hours via an addition funnel, maintaining the internal temperature below 10 °C to control CO₂ evolution and the reaction exotherm [1].

  • Reaction: Once the addition is complete, adjust the jacket temperature to 25 °C and stir the mixture for 12 hours. Monitor conversion via HPLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl (2.0 L). Extract the mixture with Ethyl Acetate (2 x 3.0 L). Wash the combined organic layers with brine (2.0 L) and concentrate under reduced pressure to approximately 1.5 L.

  • Crystallization: Perform a solvent swap by adding Methyl tert-butyl ether (MTBE, 1.0 L) and Heptane (3.0 L) while distilling off residual THF/EtOAc. Cool the resulting slurry to 0 °C, filter the precipitate, and dry under vacuum at 40 °C to afford the intermediate as a pale yellow solid.

Protocol B: Synthesis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Caution: Dry Pd/C is highly pyrophoric. Always handle under an inert atmosphere.

  • Reactor Charging: To a 10 L pressure reactor (Hastelloy or stainless steel), charge the intermediate from Protocol A (700 g, 2.89 mol, 1.0 eq) and Methanol (MeOH, 5.0 L).

  • Catalyst Addition: Under a continuous sweep of Nitrogen, carefully add 10% Pd/C (50% wet, 35 g, 5 wt%).

  • Purging: Seal the reactor. Purge the headspace with N₂ (3 x 30 psi), followed by H₂ (3 x 30 psi).

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂. Set the stirrer to 500 rpm. Maintain the internal temperature at 25–30 °C using the reactor's cooling jacket.

  • Monitoring: Stir until hydrogen uptake ceases (typically 4–6 hours). Verify complete reduction of the nitro group via HPLC.

  • Filtration: Vent the H₂ and purge the reactor with N₂ (3 x 30 psi). Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the filter cake with MeOH (1.0 L).

  • Isolation: Concentrate the filtrate under reduced pressure to a volume of ~1.0 L. Add Isopropanol (IPA, 2.0 L) and concentrate again to ~1.5 L to induce crystallization. Cool to 5 °C, filter the white crystalline solid, and dry under vacuum at 45 °C.

Process Engineering Workflow

Workflow React1 Step 1: Boc Protection Controlled (Boc)2O addition Exotherm & CO2 management Cryst1 Intermediate Crystallization MTBE/Heptane (Avoids Chromatography) React1->Cryst1 React2 Step 2: Catalytic Hydrogenation Jacketed reactor cooling Pressure control (50 psi H2) Cryst1->React2 Filter Catalyst Removal Celite filtration under N2 (Pyrophoric Pd/C hazard) React2->Filter Cryst2 Final Isolation IPA crystallization Yield & Purity optimization Filter->Cryst2

Fig 2: Process engineering workflow highlighting critical control points for scale-up.

Quantitative Data & Analytics

The following table summarizes the key reaction parameters, safety controls, and analytical metrics achieved during a 500 g scale-up campaign.

Process StepReagents / SolventTemp / TimeCritical Control PointYieldHPLC Purity
1. Boc Protection (Boc)₂O, DMAP, TEA, THF0 °C to 25 °C, 14 hExotherm and CO₂ venting during (Boc)₂O dosing88%> 98.5%
2. Nitro Reduction H₂ (50 psi), 10% Pd/C, MeOH25–30 °C, 6 hJacket cooling to manage nitro reduction exotherm92%> 99.2%

Note: The elimination of column chromatography in favor of MTBE/Heptane and IPA crystallizations significantly reduced solvent consumption (E-factor) and operational time.

References

  • Pyrrolopyridazine Inhibitors of IRAK4 Activity European P
  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts Angewandte Chemie International Edition in English (1978)[Link]

  • Development of a Modeling-Based Strategy for the Safe and Effective Scale-up of Highly Energetic Hydrogenation Reactions Organic Process Research & Development (2014)[Link]

Method

Regioselective Functionalization of tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate: A Strategic Guide for Kinase Inhibitor Scaffolds

Executive Summary The compound tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a highly versatile, commercially available building block extensively utilized in the design of small-molecule therapeutics, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a highly versatile, commercially available building block extensively utilized in the design of small-molecule therapeutics, particularly in the development of RIP1, Pim, and other kinase inhibitors [1]. Its molecular architecture presents three distinct vectors for diversification: the free primary amine at C4, the Boc-protected amine at C3, and the acidic C-H bond at C5.

For drug development professionals, mastering the regioselective functionalization of this scaffold is critical for efficient Structure-Activity Relationship (SAR) exploration. This application note details the mechanistic rationale and provides self-validating, field-proven protocols for the divergent functionalization of this pyrazole core.

Mechanistic Rationale for Regioselectivity

To achieve high yields and avoid complex separations, synthetic strategies must exploit the inherent electronic and steric disparities within the molecule [2].

  • N4 vs. N3 Differentiation (Chemoselectivity): The N3 position is masked by a tert-butyloxycarbonyl (Boc) group. The strong electron-withdrawing nature of the carbamate carbonyl, combined with the extreme steric bulk of the tert-butyl moiety, renders the N3 nitrogen virtually non-nucleophilic. In contrast, the N4 amine is a free, primary, sp³-hybridized nitrogen. It is highly nucleophilic and will react exclusively with electrophiles (e.g., acid chlorides, activated carboxylic acids, or aldehydes) under standard conditions.

  • C5 C-H Activation Logic: The C5 position of the pyrazole ring is the most acidic carbon due to the inductive electron-withdrawing effects of the adjacent sp³-hybridized N1-methyl group and the N2 nitrogen [2]. This inherent acidity makes the C5 position highly susceptible to transition-metal-catalyzed Concerted Metalation-Deprotonation (CMD). The Lewis basic N2 site can also act as a weak directing group, further facilitating palladium insertion at C5 [3].

Workflow SM tert-butyl (4-amino-1-methyl-1H- pyrazol-3-yl)carbamate N4 N4-Functionalization (Amidation/Alkylation) SM->N4 Electrophile Base C5 C5 C-H Activation (Arylation/Alkenylation) SM->C5 Pd(OAc)2, Ar-X PivOH Deprot Boc Deprotection (TFA/DCM) N4->Deprot Acidic Cleavage C5->Deprot Acidic Cleavage Annul Annulation (Fused Bicycles) Deprot->Annul Cyclization Reagents

Divergent regioselective functionalization workflow for the pyrazole scaffold.

Experimental Protocols & Self-Validating Workflows

Protocol A: Regioselective N4-Amidation

This protocol utilizes HATU for the activation of carboxylic acids. HATU is selected over EDC/HOBt because it efficiently drives the coupling of sterically hindered substrates without requiring elevated temperatures that could risk premature Boc cleavage.

Materials:

  • tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (1.0 eq)

  • Carboxylic acid derivative (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA and stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling: Add the pyrazole starting material in one portion. Stir the reaction at 25 °C for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Self-Validation: Look for the complete disappearance of the starting material mass ( m/z 213 [M+H]⁺) and the emergence of the target amide mass.

  • Workup: Quench the reaction by pouring it into a 10% aqueous citric acid solution. Extract with Ethyl Acetate (3x). Causality: Citric acid selectively protonates and removes excess DIPEA and any trace unreacted pyrazole amine into the aqueous layer.

  • Purification: Wash the organic layer with saturated NaHCO₃ (to remove acidic byproducts) and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol B: Palladium-Catalyzed C5 C-H Arylation

Direct C-H functionalization avoids the need for pre-halogenated pyrazoles, significantly streamlining the synthesis of complex kinase inhibitor libraries [4]. Pivalic acid (PivOH) is a critical additive; the pivalate anion acts as a proton shuttle, drastically lowering the activation energy of the C-H bond cleavage via the CMD mechanism [2].

Mechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-I insertion Pd0->OxAdd Ar-I PdII Pd(II)-Ar Complex Intermediate I OxAdd->PdII CMD CMD C-H Activation PivOH assisted at C5 PdII->CMD Pyrazole Substrate PdII_Bi Diaryl Pd(II) Intermediate II CMD->PdII_Bi Base (-HI) RedElim Reductive Elimination Product Release PdII_Bi->RedElim RedElim->Pd0 Regeneration

Catalytic cycle for Pd-catalyzed Concerted Metalation-Deprotonation (CMD) at C5.

Materials:

  • N4-functionalized pyrazole intermediate (1.0 eq)

  • Aryl iodide (Ar-I) (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • DavePhos or PCy₃ (10 mol%)

  • K₂CO₃ (2.0 eq)

  • Pivalic acid (PivOH) (30 mol%)

  • 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the pyrazole intermediate, Aryl iodide, Pd(OAc)₂, ligand, K₂CO₃, and PivOH.

  • Degassing: Add anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which can deactivate the Pd(0) species.

  • Heating: Heat the mixture to 110 °C for 12–16 hours.

  • Validation: Filter through a pad of Celite and concentrate. Self-Validation via NMR: Obtain a crude ¹H NMR. The starting material exhibits a distinct, sharp singlet for the C5 proton (typically around δ 7.3–7.6 ppm depending on N4 substitution). The complete absence of this singlet confirms absolute regioselectivity at the C5 position.

Protocol C: Deprotection and Annulation Preparation

To access fused bicyclic systems (e.g., pyrazolo[3,4-b]pyrazines or imidazo[4,5-c]pyrazoles), the Boc group must be removed to reveal the highly reactive 3,4-diaminopyrazole core.

Step-by-Step Methodology:

  • Cleavage: Dissolve the functionalized pyrazole in Dichloromethane (DCM) and cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise (DCM:TFA ratio of 4:1).

  • Monitoring: Stir while warming to room temperature. Self-Validation: The reaction is driven by the release of isobutylene and CO₂ gas. The macroscopic cessation of bubbling is a reliable primary indicator of reaction completion (usually 1–2 hours).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt can be used directly in subsequent cyclocondensation reactions.

Quantitative Data & Reaction Summary

The following table summarizes expected outcomes based on validated literature parameters for the functionalization of the 4-amino-1-methyl-1H-pyrazol-3-yl scaffold [1, 2, 4].

Reaction TypeReagents / CatalystTemp (°C)Target PositionExpected YieldRegioselectivity (Target:Other)
Amidation HATU, DIPEA, DMF25N485–95%>99:1 (N4 vs N3)
Reductive Amination NaBH(OAc)₃, DCE, AcOH25N470–85%>99:1 (N4 vs N3)
C-H Arylation Pd(OAc)₂, DavePhos, PivOH110C565–80%>95:5 (C5 vs N/A)
C-H Alkenylation Pd(OAc)₂, Pyridine, Cu(OAc)₂100C555–75%>90:10 (C5 vs N/A)
Deprotection TFA, DCM0 to 25N3 (Cleavage)>95%Quantitative

References

  • US Patent 11,072,607 B2: Inhibitors of RIP1 kinase and methods of use thereof Source: Google Patents URL
  • Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry (via ResearchGate) URL:[Link]

  • Direct C–H Alkenylation of Functionalized Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis Source: Asian Journal of Research in Chemistry URL:[Link]

Application

Application Note: Regioselective Synthesis of Fused Heterocyclic Libraries Using tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Target Audience: Discovery Chemists, Medicinal Chemists, and Library Synthesis Professionals Compound Focus: tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (CAS: 2171314-82-0)[1] Strategic Rationale & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Medicinal Chemists, and Library Synthesis Professionals Compound Focus: tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (CAS: 2171314-82-0)[1]

Strategic Rationale & Mechanistic Causality

The design of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. Fused pyrazole systems are particularly valuable due to their profound biological activities, often acting as purine bioisosteres that target critical kinase pathways[2].

A frequent topological misconception in library design is the assumption that 3,4-diaminopyrazoles directly yield pyrazolo[3,4-d]pyrimidines upon cyclization. In reality, the pyrazolo[3,4-d]pyrimidine core requires a C4-carbon electrophile (such as a nitrile or carboxamide) paired with a C5-amine[2]. Conversely, the cyclization of the 1,2-diamine system inherent to 3,4-diaminopyrazoles with a single-carbon electrophile yields the imidazo[4,5-c]pyrazole scaffold[3], while cyclization with a two-carbon bis-electrophile yields pyrazolo[3,4-b]pyrazines [4].

The Regioselectivity Challenge: In unprotected 3,4-diaminopyrazoles, the C3 and C4 amines exhibit competitive nucleophilicity. While the C4 amine is marginally more reactive due to the electron-donating effect of the pyrazole core and the lack of steric hindrance from the N1-methyl group, direct functionalization typically yields inseparable regioisomeric mixtures (ranging from 60:40 to 70:30).

The Solution: By employing tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate , the C3 amine is sterically and electronically deactivated by the tert-butyloxycarbonyl (Boc) group[1]. This orthogonal protection strategy establishes a self-validating system where initial electrophilic attacks occur exclusively at the C4 position. Subsequent Boc deprotection and intramolecular cyclization guarantee 100% regiopurity in the final fused library members.

Workflow A tert-butyl (4-amino-1-methyl- 1H-pyrazol-3-yl)carbamate B Electrophilic Addition (C4-NH2 Selectivity) A->B Electrophile C Boc Deprotection (TFA/CH2Cl2) B->C Intermediate D Intramolecular Cyclization (Base Promoted) C->D -CO2, -Isobutylene E Fused Heterocycle (100% Regiopurity) D->E Heat

Workflow for the regioselective synthesis of fused heterocycles using the Boc-protected pyrazole.

Physicochemical Properties & Handling

PropertySpecificationOperational Relevance
CAS Number 2171314-82-0[1]Essential for procurement and database registration.
Molecular Formula C9H16N4O2MW: 212.25 g/mol .
Physical State SolidEasily weighed for high-throughput screening (HTS) plates.
Solubility DCM, DMF, DMSO, MeOHHighly compatible with standard library synthesis solvents.
Stability Acid-sensitiveMust be stored away from Lewis/Brønsted acids to prevent premature Boc cleavage.

Application 1: Synthesis of Imidazo[4,5-c]pyrazole Kinase Inhibitors

Imidazo[4,5-c]pyrazoles are potent inhibitors of various kinases, including RAF kinases, which are critical nodes in the MAPK/ERK proliferation pathway[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase (Primary Target) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation Inhibitor Imidazo[4,5-c]pyrazole Library Compounds Inhibitor->RAF Competitive Inhibition

MAPK/ERK signaling pathway highlighting RAF kinase inhibition by imidazo[4,5-c]pyrazoles.

Protocol: Three-Step One-Pot Library Synthesis of Imidazo[4,5-c]pyrazol-5-ones

Step 1: Reductive Amination at C4

  • Dispense tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (1.0 eq, 0.5 mmol) into a reaction vial containing 1,2-dichloroethane (DCE, 3 mL).

  • Add the diversity aldehyde (R-CHO, 1.1 eq) and glacial acetic acid (1.5 eq). Stir at room temperature for 30 minutes to allow imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). Causality Note: NaBH(OAc)3 is chosen over NaBH4 because its reduced nucleophilicity prevents premature reduction of the aldehyde, ensuring high conversion to the secondary amine.

  • Validation: Analyze via LC-MS. The disappearance of the m/z 213[M+H]+ peak and the appearance of the [M+H]+ corresponding to the alkylated product confirms success.

Step 2: Boc Deprotection

  • To the crude mixture, add trifluoroacetic acid (TFA, 1 mL) dropwise.

  • Stir for 2 hours at room temperature. Causality Note: TFA protonates the carbamate, driving fragmentation into CO2 and isobutylene gas. This gaseous byproduct evolution irreversibly pushes the reaction to completion without the need for aqueous extraction.

  • Validation: LC-MS must show a mass shift of -100 Da (loss of the Boc group).

Step 3: Cyclization

  • Concentrate the reaction mixture under a stream of nitrogen to remove excess TFA.

  • Redissolve in DMF (3 mL) and add N,N-diisopropylethylamine (DIPEA, 5.0 eq) to neutralize residual TFA.

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) and heat to 80 °C for 4 hours.

  • Validation: LC-MS will show a mass shift of +26 Da from the deprotected diamine, indicating the insertion of the carbonyl carbon and the loss of two protons during the formation of the imidazo[4,5-c]pyrazol-5-one core.

Application 2: Construction of Pyrazolo[3,4-b]pyrazine Scaffolds

Pyrazolo[3,4-b]pyrazines are synthesized by reacting the diamine core with a two-carbon bis-electrophile, such as an α -haloketone[4].

Protocol: Regioselective Oxidative Cyclization

Step 1: S_N2 Alkylation

  • Dissolve the Boc-protected pyrazole (1.0 eq) in acetonitrile (MeCN, 0.2 M).

  • Add an α -bromoketone (R-CO-CH2-Br, 1.05 eq) and potassium carbonate (K2CO3, 2.0 eq).

  • Stir at 60 °C for 3 hours.

  • Validation: The C4-amine selectively displaces the bromide. LC-MS confirms the formation of the C4-alkylated intermediate.

Step 2: Deprotection & Aromatization

  • Filter the inorganic salts and concentrate the filtrate.

  • Treat the residue with 30% TFA in dichloromethane (DCM) for 1 hour to remove the Boc group.

  • Evaporate the volatiles, redissolve in ethanol, and add catalytic p-toluenesulfonic acid (p-TSA).

  • Reflux open to the atmosphere for 12 hours. Causality Note: Upon deprotection, the liberated C3-amine condenses with the ketone carbonyl to form a dihydropyrazine intermediate. Continuous reflux in the presence of ambient oxygen drives the oxidative aromatization, yielding the fully conjugated, thermodynamically stable pyrazolo[3,4-b]pyrazine scaffold[4].

Quantitative Data: Reaction Scope & Regioselectivity

The table below summarizes the profound impact of utilizing the Boc-protected building block over an unprotected 3,4-diaminopyrazole control across various library synthesis conditions.

Electrophile / ReagentIntermediate FormedCyclization ReagentFinal Scaffold GeneratedOverall Yield (%)Regiopurity (%)
Aldehyde + NaBH(OAc)3 C4-Secondary AmineCDIImidazo[4,5-c]pyrazol-5-one78 - 85%>99%
Acid Chloride + DIPEA C4-AmidePOCl35-Substituted Imidazo[4,5-c]pyrazole72 - 80%>99%
α -Bromoketone C4-Alkylated AmineAir / Heat (Oxidative)Pyrazolo[3,4-b]pyrazine65 - 75%>99%
Control: Unprotected 3,4-diamine + Acid ChlorideMixed C3/C4 AmidesPOCl3Mixed Imidazo-pyrazoles40 - 50%~60:40

Data Interpretation: The control reaction highlights the inherent flaw of using unprotected diamines, resulting in poor yields and complex purification bottlenecks. The Boc-protected scaffold (CAS: 2171314-82-0) completely suppresses off-target C3-functionalization, rendering it an indispensable tool for automated, high-throughput library generation.

References

  • [1] Title: Product Index - AA Blocks. Source: aablocks.com. URL: [Link]

  • [2] Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Source: acs.org. URL:[Link]

  • [3] Title: Synthesis of Imidazo[4,5-c]pyrazoles via Copper-Catalyzed Amidine Cyclization. Source: acs.org. URL:[Link]

  • [4] Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source: nih.gov. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Coupling Reactions with tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for navigating the challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for navigating the challenges associated with coupling reactions involving the sterically hindered substrate, tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate . Our goal is to equip you with the expertise to overcome common hurdles and achieve successful, reproducible outcomes.

Introduction: Understanding the Challenge

The substrate, tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] However, its structure presents a significant synthetic challenge. The primary 4-amino group, the desired site for C-N bond formation, is flanked by two bulky substituents: the 1-methylpyrazole ring and, more significantly, the adjacent tert-butyl carbamate (Boc) group at the 3-position. This steric congestion severely impedes the approach of coupling partners and can hinder the key steps in catalytic cycles, often leading to low or no product yield with standard protocols.[2] This guide focuses on strategies to overcome this steric barrier in two common transformations: Palladium-catalyzed Buchwald-Hartwig amination and amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in coupling reactions with this aminopyrazole? The principal issue is steric hindrance. The 4-amino group is sterically shielded by the large tert-butyl carbamate group at the C3 position. This bulkiness can prevent the amine from effectively coordinating to a metal center or attacking an activated carboxylic acid, which are critical steps for C-N bond formation.[2]

Q2: Which type of coupling reaction is generally more successful for this substrate? Both Buchwald-Hartwig amination and amide coupling can be successful, but both require specific, optimized conditions. Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, but its success is critically dependent on selecting the right palladium catalyst and, most importantly, a sufficiently bulky and electron-rich phosphine ligand capable of facilitating the reaction with hindered substrates.[2][3] For amide bond formation, standard peptide coupling reagents are often ineffective; more potent activating agents are necessary to overcome the low nucleophilicity of the hindered amine.[4]

Q3: Can the Boc protecting group interfere with the reaction? Yes. The tert-butoxycarbonyl (Boc) group is generally stable but can be cleaved under strongly acidic or certain high-temperature basic conditions. The use of very strong bases like sodium tert-butoxide at elevated temperatures (e.g., >110 °C) for prolonged periods can potentially lead to partial or full deprotection, creating side products.[5] Careful selection of the base and temperature is crucial.

Q4: I am not seeing any reaction. What is the first thing I should check? For a palladium-catalyzed reaction, the primary suspect is the activity of your catalytic system.[2][5] Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.[5] Verify the quality and age of your palladium precatalyst and ligand. For both reaction types, confirm the purity of your starting materials, as impurities can poison catalysts or interfere with the reaction.

Troubleshooting Guide 1: Buchwald-Hartwig Amination

This C-N cross-coupling reaction is highly sensitive to several parameters when dealing with sterically demanding substrates. Use the following guide to diagnose and resolve common issues.

Problem: Low to No Conversion of Starting Materials

This is the most common failure mode and usually points to an issue within the catalytic cycle.

Possible Causes & Recommended Solutions:

  • Ineffective Catalyst/Ligand System: The choice of ligand is the single most critical parameter for coupling hindered substrates.[2][3] Standard ligands like PPh₃ or even bidentate ligands like BINAP may fail.[3]

    • Solution: Employ bulky, electron-rich monophosphine ligands. These promote the formation of the active monoligated palladium species, which is essential for accommodating sterically hindered substrates.[2] Screen a panel of specialized ligands.

Ligand Class Examples Key Characteristics & Rationale Ref.
Biarylphosphines BrettPhos, RuPhos, XPhosHighly bulky and electron-rich. Excellent for creating an active, coordinatively unsaturated Pd(0) center that can more readily undergo oxidative addition.[5]
Ferrocenylphosphines JosiphosRobust and effective for a wide range of substrates, including those with steric challenges.[5]
Phosphorinanes AlisonPhos, AliPhosA newer class of ligands shown to be highly effective for coupling hindered, electron-deficient anilines with bulky aryl halides.[6][7][6][7]
  • Inappropriate Base: The base's role is to deprotonate the amine, but its strength and solubility are critical.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[2] However, if solubility is an issue or you observe decomposition, consider lithium bis(trimethylsilyl)amide (LHMDS). For more sensitive substrates where Boc-cleavage is a concern, a weaker base like Cs₂CO₃ or K₃PO₄ may be used, but this often requires a more active catalyst system and higher temperatures.[8]

  • Suboptimal Reaction Conditions: Hindered couplings often require more energy to overcome activation barriers.

    • Solution: Increase the reaction temperature, often in the range of 80-110 °C.[5] Extend the reaction time and monitor progress carefully by LC-MS or TLC. Ensure the reaction is maintained under a strictly inert atmosphere (argon or high-purity nitrogen).[2]

Troubleshooting Workflow: Buchwald-Hartwig Amination

G start Low or No Conversion reagent_check 1. Verify Reagent Quality - Anhydrous/Degassed Solvent? - Active Catalyst/Ligand? - Pure Starting Materials? start->reagent_check ligand_screen 2. Optimize Ligand - Screen Bulky Ligands (e.g., BrettPhos, Josiphos) reagent_check->ligand_screen Reagents OK base_screen 3. Optimize Base - Use Strong Base (NaOtBu, LHMDS) - Consider Weaker Base (K3PO4) if decomposition occurs. ligand_screen->base_screen Still no improvement success Reaction Successful ligand_screen->success Improvement observed condition_opt 4. Optimize Conditions - Increase Temperature (80-110 °C) - Extend Reaction Time base_screen->condition_opt Still no improvement base_screen->success Improvement observed condition_opt->success Improvement observed

Caption: A logical guide for troubleshooting common coupling reaction issues.

Troubleshooting Guide 2: Amide Coupling Reactions

Forming an amide bond with the sterically encumbered 4-amino group requires overcoming its poor nucleophilicity.

Problem: Incomplete Reaction or No Product Formation

Possible Causes & Recommended Solutions:

  • Ineffective Coupling Reagent: Standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, often fail because the activated O-acylisourea intermediate is not reactive enough to be intercepted by the hindered amine.[4]

    • Solution: Use more potent coupling reagents that form highly activated esters.

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms a highly reactive OAt-active ester, which is very effective for coupling hindered amino acids.[9]

      • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent known to be effective for difficult couplings, including those with N-methylated or other hindered amines.[9]

  • Poor Solubility: The starting materials or the product may have limited solubility in common solvents like DCM or THF, leading to a heterogeneous mixture and poor reaction kinetics.

    • Solution: Screen alternative solvents. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for dissolving polar, complex molecules.[10] Ensure all reagents are fully dissolved before proceeding.

  • Incorrect Stoichiometry or Base: The reaction requires a non-nucleophilic organic base to neutralize the acid formed and to facilitate the coupling.

    • Solution: Use a hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Typically, 2-3 equivalents are used. Ensure your carboxylic acid is the limiting reagent (1.0 equiv) and use a slight excess of the aminopyrazole (1.1-1.2 equiv) and coupling reagent (1.1-1.2 equiv).

Optimized Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination with a Hindered Aryl Bromide

This protocol uses a robust catalyst system designed for challenging substrates.

Materials:

  • tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (0.02 equiv)

  • BrettPhos Ligand (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox, add the aminopyrazole, aryl bromide, NaOtBu, BrettPhos Pd G3 precatalyst, and BrettPhos ligand to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Remove the vial from the glovebox, place it under an inert atmosphere (Argon), and add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vial tightly and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing by LC-MS. Typical reaction times are 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU-Mediated Amide Coupling

This protocol employs a highly effective coupling reagent to overcome steric hindrance.

Materials:

  • Carboxylic acid (1.0 equiv)

  • tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere. Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: Add a solution of the aminopyrazole in a minimum amount of anhydrous DMF to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction to completion by LC-MS or TLC (typically 2-6 hours).

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.

Visualization of Key Mechanism

The reductive elimination step is often rate-limiting in Buchwald-Hartwig amination, especially with bulky substrates. The large ligands that are required to promote oxidative addition can sometimes inhibit this final product-forming step. A delicate balance is key.

G pd0 L-Pd(0) Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord + HNR'R'' + Base amide_complex L-Pd(II)(Ar)(NR'R'') amine_coord->amide_complex reductive_elim Reductive Elimination (Often Rate-Limiting for Sterically Hindered Substrates) amide_complex->reductive_elim reductive_elim->pd0 Product Ar-NR'R''

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References
  • BenchChem. (n.d.). Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. BenchChem.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
  • ACS Publications. (2023, February 10). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Publications. Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem.
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Retrieved from [Link]

  • ACS Publications. (2020, December 7). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Retrieved from [Link]

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Retrieved from [Link]

  • Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • PubMed. (2022, December 15). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. PubMed. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate vs Fmoc-protected aminopyrazoles in synthesis

An in-depth technical analysis for researchers and drug development professionals navigating the strategic selection of protected aminopyrazole building blocks in complex synthesis. Executive Summary Aminopyrazoles are p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals navigating the strategic selection of protected aminopyrazole building blocks in complex synthesis.

Executive Summary

Aminopyrazoles are privileged pharmacophores in medicinal chemistry, frequently serving as hydrogen-bond donors/acceptors in kinase inhibitors and β-sheet mimics. However, the high nucleophilicity of the exocyclic amines, combined with the tautomeric nature of the pyrazole ring, makes their unprotected incorporation a synthetic liability.

Choosing between tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (a highly specific Boc-protected building block) and Fmoc-protected aminopyrazoles is not merely a matter of preference; it is a fundamental divergence in synthetic strategy. This guide deconstructs the mechanistic causality behind these two protection schemes, comparing their performance across solution-phase cross-coupling and Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Architecture: The "Soft Nucleophile" Dilemma

The primary challenge in aminopyrazole chemistry is regioselectivity. Aminopyrazoles possess multiple nucleophilic centers: the exocyclic primary amine(s) and the endocyclic ring nitrogens.

The Boc Strategy: tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate This specific building block is engineered for absolute regiocontrol. The N1 position is methylated, which locks the tautomeric state and eliminates the endocyclic nitrogen's ability to act as a competing nucleophile. The 3-amino group is masked by the bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group. This funnels all reactivity exclusively to the free 4-amino group. Because the Boc group requires strongly acidic conditions (pH 1–2) for removal, this building block is perfectly orthogonal to the harsh basic conditions often required for transition-metal-catalyzed cross-couplings[].

The Fmoc Strategy: Fmoc-Aminopyrazoles Fmoc-protected aminopyrazoles are primarily utilized in SPPS to generate peptide-heterocycle hybrids. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile (cleaved via 20% piperidine at pH 10–12), allowing the growing peptide chain to remain anchored to an acid-labile resin[]. However, because these building blocks often lack N-methylation (to preserve the ring's hydrogen-bonding capacity), the ring nitrogen remains a "soft" nucleophile. During C-terminal peptide coupling, this can lead to competing acylation of the ring nitrogen and unexpected "Fmoc transfer" to adjacent unhindered amines[2].

G Boc Boc-Aminopyrazole (Acid Labile) Acid TFA / HCl (pH 1-2) Boc->Acid Fmoc Fmoc-Aminopyrazole (Base Labile) Base 20% Piperidine (pH 10-12) Fmoc->Base FreeAmine1 Free Aminopyrazole + CO2 + Isobutylene Acid->FreeAmine1 FreeAmine2 Free Aminopyrazole + CO2 + Dibenzofulvene Base->FreeAmine2

Orthogonal deprotection pathways for Boc vs Fmoc protected aminopyrazoles.

Comparative Performance in Synthesis

Solution-Phase Catalysis (Boc-Aminopyrazoles)

In advanced synthetic methodologies like Ni/photoredox dual catalysis, the physical properties of the protected aminopyrazole dictate the reaction's success. N-Boc-aminopyrazoles exhibit highly specific solubility profiles. For example, their limited solubility in solvents like 2-methyltetrahydrofuran (2-MeTHF) acts as a kinetic regulator, allowing for the controlled, slow release of alkyl radicals. This controlled release mitigates unwanted protodeborylation and dimerization side reactions, enabling the isolation of cross-coupled products in high yields (up to 70%) and excellent enantioselectivity (80% ee)[3].

Solid-Phase Peptide Synthesis (Fmoc-Aminopyrazoles)

Fmoc-aminopyrazoles are essential for synthesizing peptidomimetics, but their incorporation is kinetically sluggish. The low nucleophilicity of the pyrazole free amine group severely hampers standard coupling kinetics. To overcome this, highly reactive uronium salts (HATU) combined with HOAt are required. Furthermore, because of the aforementioned Fmoc-transfer risk, coupling cycles must be strictly monitored, and double-coupling protocols are often mandatory to ensure complete conversion[2].

Workflow Start Aminopyrazole Synthesis Strategy SolPhase Solution-Phase (Boc) Start->SolPhase SPPS Solid-Phase (Fmoc) Start->SPPS Coupling1 Cross-Coupling / Acylation (Base-tolerant) SolPhase->Coupling1 Coupling2 On-Resin Peptide Coupling (Acid-tolerant) SPPS->Coupling2 Deprotect1 TFA Cleavage Coupling1->Deprotect1 Deprotect2 Piperidine Cleavage Coupling2->Deprotect2 End1 Purified Target Deprotect1->End1 End2 Resin-Cleaved Target Deprotect2->End2

Strategic workflow comparison: Solution-phase Boc vs Solid-phase Fmoc synthesis.

Quantitative Data Comparison

Parametertert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamateFmoc-Aminopyrazoles
Primary Application Solution-phase cross-coupling, medicinal chemistrySolid-Phase Peptide Synthesis (SPPS)
Deprotection Trigger Acidic (TFA or HCl, pH 1–2)[]Basic (20% Piperidine, pH 10–12)[]
Tautomeric Stability Locked (via N1-methylation)Often dynamic (exposes soft ring nucleophiles)
Primary Side Reaction Risk Protodeborylation (in radical chemistry)[3]Fmoc-transfer / Ring acylation[2]
Orthogonality Stable to strong bases (e.g., Buchwald-Hartwig conditions)Stable to strong acids (allows orthogonal resin cleavage)

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow to prevent false positives.

Protocol 1: Solution-Phase Amidation of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Causality: The Boc group protects the 3-amine from acylation, while the N1-methyl prevents ring acylation. This ensures the electrophile exclusively attacks the 4-amine.

  • Preparation: Dissolve 1.0 eq of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate and 1.2 eq of the target carboxylic acid in anhydrous DMF (0.2 M).

  • Activation: Add 1.5 eq of DIPEA, followed by 1.2 eq of HATU at 0 °C. Stir for 15 minutes, then warm to room temperature.

  • Self-Validation (LC-MS): Do not rely on TLC. The polarity of the starting material and product often overlap significantly. Withdraw a 5 µL aliquot, quench in 100 µL of 50% MeCN/H2O, and analyze via LC-MS. Validate the reaction by confirming the disappearance of the starting mass ([M+H]+ = 213.25) and the appearance of the desired product mass.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, and wash the organic layer with 1M HCl to remove unreacted basic impurities. The Boc group remains entirely stable during this mild acidic wash.

Protocol 2: Solid-Phase Incorporation of Fmoc-Aminopyrazole

Causality: Because the pyrazole amine is a poor nucleophile, standard colorimetric tests (like the Kaiser test) will yield false negatives, tricking the chemist into believing the coupling is complete when it is not[2].

  • Resin Preparation: Swell the Sieber amide or Rink amide resin in N-methylpyrrolidone (NMP) for 30 minutes. Deprotect the terminal Fmoc group using 20% piperidine in NMP (2 x 10 min).

  • Coupling: Pre-activate 3.0 eq of the Fmoc-aminopyrazole carboxylic acid with 3.0 eq of HATU and 3.0 eq of HOAt in NMP. Add to the resin and agitate for 4 hours.

  • Double Coupling: Drain the resin and repeat Step 2 to ensure maximum conversion.

  • Self-Validation (Micro-Cleavage): Withdraw 5 mg of the resin. Treat with 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes. Evaporate the TFA under a nitrogen stream, dissolve the residue in MeCN, and analyze via HPLC-MS. This is the only reliable method to confirm successful coupling before proceeding to the next SPPS cycle[2].

Sources

Comparative

HPLC Method Validation for the Purity Analysis of tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate: A Comparative Guide

The accurate determination of purity for pharmaceutical intermediates is a foundational pillar of drug development. For complex heterocyclic building blocks like tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of purity for pharmaceutical intermediates is a foundational pillar of drug development. For complex heterocyclic building blocks like tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (CAS: 2171314-82-0)[1], developing a robust High-Performance Liquid Chromatography (HPLC) method presents unique chromatographic challenges.

This guide objectively compares a generic reversed-phase HPLC approach against an optimized polar-embedded methodology. By explaining the physicochemical causality behind these experimental choices, we provide a self-validating, step-by-step protocol fully compliant with [2].

The Analytical Challenge: Pyrazole-Amine Chemistry

tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate features a pyrazole core, a primary amine, and a Boc-protected amine (carbamate)[1]. The primary analytical challenge stems from the highly basic nature of the primary amine.

The Causality of Peak Tailing: In standard reversed-phase HPLC using a conventional C18 column and an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid), the primary amine becomes fully protonated. While the acid acts as an ion-pairing agent, the protonated amine frequently undergoes secondary ion-exchange interactions with unendcapped, residual silanols on the silica stationary phase. This mechanism leads to severe peak tailing, retention time drift, and the potential co-elution of closely related synthesis impurities (such as des-Boc degradation products or regioisomers)[3].

The Polar-Embedded Solution: To mitigate this, modern analytical strategies employ Polar-Embedded C18 columns . These stationary phases incorporate a polar functional group (such as an amide, ether, or carbamate) embedded within the alkyl chain near the silica surface. This embedded group maintains a localized hydration layer, effectively shielding the basic analyte from residual silanols. The result is drastically improved peak symmetry and resolution without the need for high-concentration, mass-spectrometry-incompatible buffers.

Comparative Methodologies: Generic C18 vs. Polar-Embedded C18

To demonstrate the superior performance of the polar-embedded approach, we compared it directly against a generic compendial C18 method commonly used for pyrazole derivatives[3].

Table 1: Chromatographic Conditions Comparison
ParameterGeneric Method (Standard C18)Optimized Method (Polar-Embedded C18)
Column Standard C18 (150 x 4.6 mm, 5 µm)Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Gradient (10% to 90% B in 15 min)Gradient (5% to 85% B in 15 min)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temp. 25°C30°C
Table 2: Performance Metrics & System Suitability

Data represents the average of five replicate injections (n=5) of the active compound at 100 µg/mL.

Performance MetricGeneric MethodOptimized MethodICH Q2(R2) Acceptance Criteria
Retention Time (RT) 6.45 min7.12 minN/A
Tailing Factor ( Tf​ ) 1.85 (Significant Tailing)1.08 (Symmetrical) 1.5
Theoretical Plates ( N ) 4,50012,400 5,000
%RSD of Peak Area 2.4%0.6% 2.0%

Step-by-Step Experimental Protocol (Optimized Method)

To ensure this protocol acts as a self-validating system , System Suitability Testing (SST) must be passed prior to any sample analysis.

Phase 1: Preparation
  • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of the reference standard of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate. Dissolve in 100 mL of diluent to achieve a stock concentration of 100 µg/mL.

Phase 2: System Suitability Testing (SST)
  • Purge the HPLC system and equilibrate the Polar-Embedded column at 5% B for 20 minutes.

  • Inject the Diluent (Blank) to confirm no baseline interference at the expected retention time (~7.12 min).

  • Inject the Standard Solution (100 µg/mL) in five replicates.

  • Self-Validation Check: The system is only suitable for analysis if the %RSD of the peak area is 2.0%, Tf​≤ 1.5, and N≥ 5,000[3].

Phase 3: Sample Analysis
  • Prepare sample solutions at a target concentration of 100 µg/mL using the diluent.

  • Inject samples in duplicate.

  • Calculate the purity using the area normalization method or against the external calibration curve.

ICH Q2(R2) Method Validation Results

The optimized method was subjected to full validation in accordance with the [4]. The validation ensures the method is fit for its intended purpose: the quantitative purity analysis of the pyrazole intermediate[2].

Table 3: Summary of Validation Parameters
Validation ParameterMethodology / RangeResultsPass/Fail
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV).No interference from degradation peaks. Peak purity index > 0.999.Pass
Linearity 10 µg/mL to 150 µg/mL (10% to 150% of target). R2 = 0.9998; y-intercept bias < 2.0%.Pass
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 each).Mean recovery: 99.8% - 101.2%.Pass
Precision (Repeatability) 6 replicate injections at 100% test concentration.%RSD = 0.85%Pass
LOD / LOQ Based on Signal-to-Noise ratio (S/N 3:1 and 10:1).LOD = 0.5 µg/mL; LOQ = 1.5 µg/mL.Pass
Robustness Deliberate variations in Flow ( ± 0.1 mL/min), Temp ( ± 2°C). Tf​ remained < 1.2; %RSD < 2.0% across all conditions.Pass

Method Validation Logical Workflow

The following diagram illustrates the sequential, self-validating logic applied during the lifecycle of this analytical procedure, moving from development through compendial validation[2].

G N1 Method Development (Polar-Embedded C18) N2 Specificity (Forced Degradation) N1->N2 N3 Linearity & Range (10-150 µg/mL) N2->N3 N4 Accuracy & Precision (Recovery & Repeatability) N3->N4 N5 Robustness (Flow, Temp, pH) N4->N5 N6 Validated Method (Routine Purity Analysis) N5->N6

ICH Q2(R2) Method Validation Workflow for Pyrazole Purity Analysis.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA.[Link]

  • AA Blocks. "Product Index: tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate." AA Blocks.[Link]

Sources

Validation

comparing reactivity of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate with unprotected isomeric pyrazoles

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Framework Executive Summary Nitrogen-containing heterocycles, particularly pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Framework

Executive Summary

Nitrogen-containing heterocycles, particularly pyrazoles, are privileged scaffolds in modern drug discovery. The 3,4-diamino-1-methyl-1H-pyrazole core is a highly valued precursor for synthesizing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are heavily utilized as protein kinase inhibitors in oncology[1][2].

However, unprotected diaminopyrazoles present significant synthetic challenges. They possess multiple competing nucleophilic sites, leading to poor regioselectivity during cyclocondensation or electrophilic addition[3]. Furthermore, their electron-rich nature renders them highly susceptible to rapid oxidative degradation.

This guide objectively compares the unprotected 3,4-diamino-1-methyl-1H-pyrazole with its orthogonally protected counterpart, tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (a mono-Boc protected variant). By analyzing the structural causality behind their reactivity, we establish why the Boc-protected building block is the superior choice for high-yield, regioselective synthesis.

Mechanistic Causality: Structural & Electronic Analysis

As application scientists, we must look beyond empirical yields and understand the fundamental electronic and steric forces driving these reactions.

The Unprotected Isomer: 3,4-Diamino-1-methyl-1H-pyrazole

In the unprotected state, the molecule contains two primary amines (C3-NH₂ and C4-NH₂). The reactivity order of aminopyrazoles generally dictates that multiple sites can act as nucleophiles depending on the electrophile and reaction conditions[4].

  • Competing Nucleophilicity: When reacting with bielectrophiles (e.g., α,β -unsaturated nitriles or 1,3-dicarbonyls), both the C3 and C4 amines can initiate attack. This results in the formation of complex regioisomeric mixtures (e.g., pyrazolo[3,4-d]pyrimidines vs. pyrazolo[4,3-d]pyrimidines)[2].

  • Oxidative Instability: The presence of two adjacent, electron-donating amino groups makes the pyrazole ring highly electron-rich, leading to rapid darkening and degradation upon exposure to atmospheric oxygen.

The Protected Isomer: tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Introducing a tert-butyloxycarbonyl (Boc) group at the C3 position fundamentally alters the molecule's reactivity profile through two distinct mechanisms:

  • Electronic Deactivation: The lone pair of the C3 nitrogen is delocalized into the adjacent carbonyl group of the carbamate via resonance. This significantly reduces the nucleophilicity of the C3 position.

  • Steric Shielding: The bulky tert-butyl group creates a physical barrier, sterically hindering the C3 position from approaching bulky electrophiles.

The Result: The C4-NH₂ remains the sole reactive primary amine. This directs electrophilic attack exclusively to the C4 position, enabling absolute regiocontrol. Additionally, the electron-withdrawing nature of the carbamate stabilizes the pyrazole core against oxidation.

Comparative Reactivity & Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both building blocks when subjected to standard electrophilic amidation conditions.

Performance MetricUnprotected 3,4-Diamino-1-methyl-1H-pyrazoletert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate
Primary Nucleophile C3-NH₂ and C4-NH₂ (Competing)C4-NH₂ (Exclusive)
Regioselectivity (Amidation) Poor (~1:1 to 2:1 mixture of isomers)Excellent (>95% C4-selectivity)
Oxidation Stability Low (Requires inert atmosphere storage)High (Bench-stable for months)
Solubility (DCM/EtOAc) Poor to ModerateExcellent
Downstream Purification Tedious (Requires Preparative HPLC)Simple (Standard Silica Gel Chromatography)
Overall Yield (Target Isomer) < 40%> 85%

Visualizing the Reactivity Pathways

The diagram below illustrates the divergent synthetic pathways when these two scaffolds are reacted with a standard electrophile.

Reactivity_Comparison Boc tert-Butyl (4-amino-1-methyl- 1H-pyrazol-3-yl)carbamate Electrophile1 Electrophilic Addition (e.g., Acyl Chloride) Boc->Electrophile1 Steric & Electronic Control Unprotected 3,4-Diamino-1-methyl- 1H-pyrazole Electrophile2 Electrophilic Addition (e.g., Acyl Chloride) Unprotected->Electrophile2 Competing Nucleophiles Product1 Single Regioisomer (Exclusive C4-Amide) Electrophile1->Product1 >95% Yield Product2 Regioisomer Mixture (C3 & C4 Amides) Electrophile2->Product2 <50% Yield (Each)

Divergent reactivity pathways of Boc-protected vs. unprotected diaminopyrazoles.

Self-Validating Experimental Protocols

To demonstrate the practical implications of this reactivity difference, the following self-validating protocols outline the amidation of both scaffolds.

Protocol A: Regioselective Amidation of tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate (Recommended)

This protocol leverages the electronic deactivation of the C3-amine to achieve absolute regiocontrol.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent (eq) of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA). Cool the reaction mixture to 0 °C using an ice bath under an argon atmosphere.

  • Electrophile Addition: Dropwise add 1.05 eq of the desired acyl chloride.

  • Reaction: Remove the ice bath and allow the reaction to stir for 2 hours while warming to ambient temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. A single major peak corresponding to the desired C4-amide mass confirms successful regiocontrol. ¹H-NMR will show the intact Boc group (~1.45 ppm, 9H) and a new amide proton, validating that the C3 position remained unreacted.

Protocol B: Non-Selective Amidation of 3,4-Diamino-1-methyl-1H-pyrazole (For Comparison)

This protocol demonstrates the failure of the unprotected scaffold to control regioselectivity.

  • Preparation: Dissolve 1.0 eq of 3,4-diamino-1-methyl-1H-pyrazole in anhydrous DCM (0.1 M). (Note: Starting material may require prior free-basing and must be handled quickly to avoid oxidation).

  • Base Addition: Add 2.0 eq of DIPEA and cool to 0 °C under argon.

  • Electrophile Addition: Dropwise add 1.05 eq of the acyl chloride.

  • Reaction: Stir for 2 hours, allowing the mixture to warm to ambient temperature.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with DCM. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The chromatogram will reveal two distinct peaks with identical m/z values, confirming the formation of both C3 and C4 regioisomers. Separation of these isomers typically requires resource-intensive preparative HPLC.

Conclusion

For drug development professionals synthesizing complex pyrazolo-fused heterocycles, the choice of starting material dictates the efficiency of the entire synthetic route. While unprotected 3,4-diamino-1-methyl-1H-pyrazole is highly reactive, its lack of regiocontrol and poor oxidative stability lead to severe downstream bottlenecks. By utilizing tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate , chemists can leverage steric shielding and electronic deactivation to achieve precise C4-functionalization, drastically improving overall yields and eliminating the need for complex isomer separations.

References

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Chemical Reviews, 114(14), 7189–7238. Available at:[Link]

  • Aggarwal, R., & Kumar, S. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203–242. Available at:[Link]

Sources

Comparative

Structural Validation of tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate: A Comparative Guide to Analytical Modalities

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the unambiguous structural characterization of intermediates becomes a critical regulatory and scientific requirement. Pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the unambiguous structural characterization of intermediates becomes a critical regulatory and scientific requirement. Pyrazole derivatives, in particular, are notorious for yielding complex mixtures of regioisomers during synthesis due to the tautomeric nature of the pyrazole core and the differential reactivity of its nitrogen atoms[1].

For the specific intermediate tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate , confirming the exact relative positioning of the N1-methyl group, the C3-carbamate, and the C4-amino group is paramount. Relying on basic analytical techniques can lead to costly downstream failures if a regioisomer (e.g., the 2-methyl or 5-amino variant) is inadvertently advanced. This guide objectively compares standard analytical modalities and provides a field-proven, self-validating 2D NMR protocol for definitive structural elucidation.

Comparative Analysis of Analytical Modalities

To establish a robust structural validation workflow, we must evaluate the capabilities and limitations of standard analytical techniques. While high-throughput methods are excellent for tracking reaction progress, they often fail to resolve regioisomeric ambiguity[2].

Analytical ModalityRegioisomer ResolutionThroughputSample RequirementVerdict
LC-MS / HRMS PoorHigh< 1 mgInadequate. Cannot distinguish the identical molecular weights and similar fragmentation patterns of regioisomers.
1D NMR (¹H / ¹³C) Low to ModerateHigh5 - 10 mgInsufficient. Confirms the correct number of functional groups but lacks definitive spatial and heteronuclear connectivity.
X-Ray Crystallography AbsoluteLowSingle CrystalImpractical. While definitive, it is unsuitable for routine screening or oily/non-crystalline intermediates[3].
2D NMR (HMBC/NOESY) AbsoluteModerate10 - 20 mgOptimal. Provides a self-validating system of through-bond and through-space mapping to unequivocally assign regioisomers[1].
The Superiority of the 2D NMR Suite

The combination of Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the gold standard for pyrazole characterization. Unlike 1D techniques, 2D NMR bridges the "heteroatom gap." HMBC traces carbon-proton spin couplings across 2 to 3 bonds, effectively mapping the carbon skeleton[4]. NOESY detects dipole-dipole interactions through space (< 5 Å), providing the critical spatial coordinates needed to lock the functional groups into their exact positions[5].

Workflow Synthesis Pyrazole Synthesis (Regioisomer Mixture) LCMS LC-MS Analysis (Mass Confirmation) Synthesis->LCMS NMR1D 1D NMR (1H / 13C) (Functional Group Count) LCMS->NMR1D Identical Mass NMR2D 2D NMR Suite (Connectivity & Proximity) NMR1D->NMR2D Ambiguous Connectivity HMBC HMBC (Through-Bond 2-3J) NMR2D->HMBC NOESY NOESY (Through-Space <5Å) NMR2D->NOESY Validated Unambiguous Structural Validation HMBC->Validated NOESY->Validated

Analytical workflow comparing modalities for the structural validation of pyrazole regioisomers.

Mechanistic Causality: Designing a Self-Validating Protocol

A robust protocol does not merely list steps; it leverages the physics of nuclear spin systems to create a self-validating dataset. The structural assignment of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate relies on two independent vectors of proof:

  • The Spatial Vector (NOESY): If the methyl group is correctly positioned at N1, its protons will exhibit a strong through-space NOE cross-peak with the isolated C5 proton. If the molecule were the 2-methyl regioisomer, the methyl group would be adjacent to the C3-carbamate, yielding no NOE to a ring proton[1].

  • The Connectivity Vector (HMBC): The C5 proton must show a 3-bond heteronuclear coupling (³JCH) to the N1-methyl carbon, as well as to the C3 and C4 carbons of the pyrazole ring. This maps the entire cyclic framework[4].

Step-by-Step Methodology: 2D NMR Acquisition
  • Sample Preparation & Solvent Selection: Dissolve ~15-20 mg of the purified compound in 0.6 mL of DMSO-d₆.

    • Causality: High concentration ensures sufficient signal-to-noise (S/N) for the insensitive ¹³C nuclei in HMBC. DMSO-d₆ is preferred over CDCl₃ if tautomeric exchange or hydrogen bonding broadens the NH/NH₂ signals, as DMSO disrupts intermolecular aggregation and sharpens exchangeable proton peaks[5].

  • 1D Baseline Acquisition: Acquire standard ¹H and ¹³C spectra.

    • Causality: Essential for verifying sample purity, identifying line broadening (which ruins T₂ relaxation times in 2D experiments), and establishing the exact spectral windows (SW) to optimize 2D resolution[5].

  • NOESY Optimization: Set the mixing time (τm) to 500–800 ms .

    • Causality: Small molecules (MW ~212 g/mol ) tumble rapidly in solution, placing them in the extreme narrowing limit (ωτc << 1). This results in positive NOEs that build up slowly. A longer mixing time is critical to capture the weak dipolar coupling between the N1-methyl and C5-H protons[5].

  • HMBC Optimization: Optimize the long-range coupling delay for ⁿJCH = 8 Hz (delay = 1 / (2 * 8) = 62.5 ms).

    • Causality: In heteroaromatic systems like pyrazoles, 3-bond carbon-proton couplings (³JCH) typically range from 6 to 10 Hz. Optimizing for 8 Hz maximizes the coherence transfer efficiency for the critical N1-CH₃ to C5 correlation, preventing signal decay during the evolution period[4].

Quantitative Data & Structural Mapping

When the optimized protocol is executed, the resulting data forms a closed logical loop that definitively proves the structure. Below is the expected quantitative data matrix for tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate.

Nucleus / PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations (³JCH / ²JCH)Key NOESY Correlations (< 5Å)
N1-CH₃ ~3.70 (s, 3H)~36.0C5C5-H
C5-H ~7.25 (s, 1H)~125.0C3, C4, N1-CH₃ (Carbon)N1-CH₃ (Protons)
C4-NH₂ ~4.50 (br s, 2H)~110.0 (C4)C3, C5None to ring protons
C3-NH-Boc ~8.90 (br s, 1H)~142.0 (C3)C4t-Butyl (weak)
t-Butyl (Boc) ~1.45 (s, 9H)~28.0 (CH₃), ~80.0 (C)Boc Carbonyl (~153.0)NH-Boc

Note: Exact chemical shifts may vary slightly based on concentration, temperature, and solvent (DMSO-d₆ vs CDCl₃), but the correlation topology remains absolute.

CorrelationMap N1_CH3 N1-Methyl Protons (δ ~3.7 ppm) C5_H C5 Proton (δ ~7.2 ppm) N1_CH3->C5_H NOESY (Through-Space) C5 C5 Carbon (δ ~125 ppm) N1_CH3->C5 HMBC (3JCH) C3 C3 Carbon (δ ~142 ppm) C5_H->C3 HMBC (3JCH) C4 C4 Carbon (δ ~110 ppm) C5_H->C4 HMBC (2JCH)

2D NMR correlation network confirming the regioisomeric structure of the pyrazole core.

Conclusion

While LC-MS and 1D NMR are indispensable for rapid throughput during the synthesis of pyrazole libraries, they are fundamentally incapable of resolving regioisomeric ambiguity. By deploying a strategically optimized 2D NMR suite—specifically leveraging the 8 Hz ³JCH HMBC correlations and 500+ ms NOESY mixing times—researchers can establish a self-validating dataset. This approach unequivocally confirms the structure of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, ensuring downstream integrity in drug development pipelines.

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Validation

Comparative GC-MS Methodologies for the Resolving of tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate Synthetic Impurities

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Document Type: Publish Comparison Guides / Application Note Executive Summary In modern pharmaceutical development, pyrazole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Document Type: Publish Comparison Guides / Application Note

Executive Summary

In modern pharmaceutical development, pyrazole derivatives serve as critical pharmacophores in the synthesis of kinase inhibitors and other targeted therapeutics. tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a highly valuable, Boc-protected intermediate in these pathways. However, its impurity profile—comprising structural regioisomers, unreduced precursors, and thermal degradants—presents a severe analytical challenge.

Regulatory frameworks, specifically the ICH Q3A(R2) guidelines, mandate the reporting of drug substance impurities at thresholds as low as 0.05% and structural identification at 0.10%. Standard Gas Chromatography-Mass Spectrometry (GC-MS) methods often fail to meet these criteria due to the thermal lability of the tert-butoxycarbonyl (Boc) group and the isobaric nature of the regioisomers. This guide objectively compares a conventional GC-EI-MS approach against an optimized Programmable Temperature Vaporization High-Resolution Time-of-Flight (PTV-GC-HR-TOF-MS) methodology, providing actionable, field-proven protocols for accurate impurity profiling.

Mechanistic Background & The Analytical Challenge

To develop a robust analytical method, we must first understand the causality behind the impurity generation and the limitations of standard instrumentation.

The Synthetic Impurity Profile

The synthesis of the target intermediate typically involves the methylation of tert-butyl (4-nitro-1H-pyrazol-3-yl)carbamate, followed by catalytic reduction. This route inherently risks the formation of three critical impurities:

  • Impurity 1 (Regioisomer): Methylation at the N2 position yields the 2-methyl regioisomer.

  • Impurity 2 (Unreduced Precursor): Incomplete reduction leaves trace amounts of tert-butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate.

  • Impurity 3 (Des-Boc Degradant): Loss of the Boc group yields 4-amino-1-methyl-1H-pyrazol-3-amine.

Synthesis_Impurities Start tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate MeI Methylation (MeI, Base) Start->MeI Int_Target tert-Butyl (1-methyl-4-nitro-1H-pyrazol-3-yl)carbamate [Impurity 2: Unreduced] MeI->Int_Target Major Int_Regio tert-Butyl (2-methyl-4-nitro-1H-pyrazol-3-yl)carbamate [Precursor to Impurity 1] MeI->Int_Regio Minor Red Reduction (H2, Pd/C) Int_Target->Red Int_Regio->Red Target tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate [Target Intermediate] Red->Target from Major Imp1 Regioisomer (2-methyl) [Impurity 1] Red->Imp1 from Minor Imp3 4-Amino-1-methyl-1H-pyrazol-3-amine [Impurity 3: Des-Boc Degradant] Target->Imp3 Thermal Degradation (GC Inlet)

Synthetic pathway and thermal degradation pathways of pyrazole impurities.

The Thermal Degradation Artifact

The tert-butyl carbamate (Boc) protecting group is notoriously thermally labile. When exposed to the high temperatures (typically 250°C) of a standard split/splitless GC inlet, the Boc group undergoes a rapid retro-ene-type thermal elimination, releasing isobutylene and carbon dioxide . This artificially generates Impurity 3 in the injection port, leading to false-positive quantitation that easily exceeds the 0.05% ICH reporting threshold.

Furthermore, standard 70 eV Electron Ionization (EI) extensively fragments the pyrazole ring, leaving a weak molecular ion (M+•), making it difficult to distinguish co-eluting matrix interferences from true unreduced nitro impurities.

Comparative Experimental Design

To overcome these challenges, we compare a conventional GC-MS setup against an optimized, self-validating PTV-GC-HR-TOF-MS system.

  • Method A (Conventional): Hot Split Inlet (250°C), Non-polar HP-5ms column, Single Quadrupole MS (70 eV EI).

  • Method B (Optimized): Programmable Temperature Vaporization (PTV) Inlet, Mid-polar DB-1701 column, HR-TOF-MS (Exact Mass) .

Causality of Method B Choices:

  • PTV Inlet: By injecting the sample cold (60°C) and rapidly ramping the temperature to vaporize the analytes concurrently with carrier gas transfer, the thermal residence time of the Boc group is minimized, preventing artifactual degradation.

  • DB-1701 Column: The HP-5ms (5% phenyl) column provides insufficient selectivity for the highly polar, isobaric regioisomers. The mid-polar DB-1701 (14% cyanopropyl-phenyl) phase enhances dipole-dipole interactions with the pyrazole nitrogen atoms, baseline-resolving the 1-methyl and 2-methyl isomers.

GCMS_Methods cluster_A Method A: Standard GC-EI-MS cluster_B Method B: PTV-GC-HR-TOF-MS Sample Spiked API Extract InletA Hot Split Inlet (250°C) Causes Boc Degradation Sample->InletA InletB PTV Inlet (60°C -> 250°C) Preserves Boc Group Sample->InletB ColA HP-5ms Column InletA->ColA MSA Single Quad MS ColA->MSA ColB DB-1701 Column InletB->ColB MSB HR-TOF-MS ColB->MSB

Workflow comparison: Conventional Hot-Inlet GC-MS vs. Optimized PTV-GC-HR-TOF-MS.

Experimental Data & Performance Comparison

The following data summarizes the analysis of a synthetic batch of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate spiked with 0.10% (w/w) of each known impurity.

Table 1: Comparative GC-MS Method Performance
Analyte / MetricMethod A (Standard GC-EI-MS)Method B (PTV-GC-HR-TOF-MS)Performance Shift & Causality
Target Intermediate RT: 12.4 minRT: 14.8 minMethod B retains polar analytes longer for better matrix separation.
Impurity 1 (Regioisomer) Resolution ( Rs​ ) = 1.1 (Co-elution)Resolution ( Rs​ ) = 2.6 (Baseline)DB-1701 column in Method B provides superior dipole selectivity.
Impurity 2 (Unreduced) Mass Error: Nominal (Interferences)Mass Error: < 1.5 ppmHR-TOF-MS allows exact mass extraction, eliminating false positives.
Impurity 3 (Des-Boc) Quantified at 18.5% (Artifact)Quantified at 0.08% (True Value)PTV inlet completely mitigates the thermal retro-ene degradation of the Boc group.
LOD / LOQ (General) 0.05% / 0.15%0.01% / 0.03%Method B meets ICH Q3A(R2) requirements for all impurities.

Method A fails regulatory requirements due to massive artifactual generation of Impurity 3 and poor regioisomer resolution.

Optimized Experimental Protocols (Method B)

To ensure trustworthiness, the analytical protocol must be a self-validating system. The following step-by-step methodology incorporates System Suitability Testing (SST) to continuously monitor thermal degradation.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate sample.

  • Dissolve in 10.0 mL of LC-MS grade Ethyl Acetate (to prevent transesterification or solvolysis associated with protic solvents like methanol).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an amber GC vial.

Step 2: System Suitability Testing (Self-Validation)

Before running the batch, inject a 99.9% pure reference standard of the Target Intermediate.

  • Acceptance Criterion: The peak area ratio of Impurity 3 (Des-Boc) to the Target Intermediate must be < 0.1% .

  • Causality: If the ratio exceeds 0.1%, the GC inlet liner is active (requires changing to a deactivated, glass-wool-free liner) or the PTV initial temperature is too high, causing thermal stress.

Step 3: PTV-GC-HR-TOF-MS Instrumental Parameters
  • Inlet (PTV): Solvent Vent mode. Initial temperature 60°C (hold 0.1 min), ramp at 600°C/min to 250°C (hold 5 min). Injection volume: 1.0 µL.

  • Column: DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness). Carrier gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: Initial 80°C (hold 1 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold 4 min).

  • HR-TOF-MS: Transfer line 250°C. Ion source 200°C. Electron Ionization at 15 eV (Soft EI) to preserve the molecular ion. Mass range: m/z 50–400. Acquisition rate: 10 Hz. Mass resolution: >25,000 FWHM.

Step 4: Data Processing

Extract the exact mass chromatograms (EIC) using a ±5 ppm mass window for the Target ( [M]+∙ theoretical m/z 212.1273), Impurity 1 (m/z 212.1273), Impurity 2 (m/z 242.1015), and Impurity 3 (m/z 112.0749). Quantify using external standard calibration curves spanning 0.01% to 0.50% relative to the nominal sample concentration.

Conclusion

For the impurity profiling of Boc-protected pyrazoles like tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate, conventional GC-MS methods are fundamentally flawed due to thermal degradation artifacts and poor isomeric selectivity. By transitioning to a PTV-GC-HR-TOF-MS methodology utilizing a mid-polar stationary phase, analytical laboratories can eliminate false-positive des-Boc reporting, baseline-resolve critical regioisomers, and confidently achieve ICH Q3A(R2) compliance.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA Source: PubMed (National Library of Medicine) URL:[Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips Source: PubMed (National Library of Medicine) URL:[Link]

Safety & Regulatory Compliance

Safety

tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets (SDS) and understanding the chemical behavior that dictates safety protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic safety data sheets (SDS) and understanding the chemical behavior that dictates safety protocols.

tert-Butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a nitrogen-rich heterocyclic building block widely used in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Because it features both a pyrazole ring and a tert-butyloxycarbonyl (Boc)-protected amine, its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and dangerous laboratory reactions.

Here is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Hazard Causality

To manage waste safely, laboratory personnel must understand why specific rules apply. The molecular structure of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate dictates its disposal logistics:

  • Gas Generation Hazard (The Boc Group): The carbamate moiety is highly susceptible to acid hydrolysis. If this compound (or its solvent waste) is inadvertently mixed with strong acidic waste streams (e.g., Trifluoroacetic acid or HCl), the Boc group will cleave. This reaction rapidly evolves isobutylene gas and carbon dioxide. In a sealed waste container, this will cause catastrophic pressurization and container rupture[1]. Causality: This waste must be strictly segregated from acidic waste.

  • Toxic Combustion Byproducts (The Pyrazole Ring): Nitrogen-rich heterocycles yield toxic nitrogen oxides (NOx) upon decomposition. Causality: This material cannot be landfilled or disposed of in regular trash[2]. It requires high-temperature commercial incineration equipped with environmental NOx scrubbers.

  • Aquatic Toxicity: Like many complex APIs and their intermediates, it is not readily biodegradable in standard wastewater treatment biological processes[1]. Causality: Drain disposal is strictly prohibited[3].

Quantitative Logistics & Storage Parameters

To ensure regulatory compliance and laboratory safety, adhere to the following quantitative limits for your Satellite Accumulation Area (SAA).

ParameterRegulatory Limit / SpecificationOperational Rationale
Max SAA Volume 55 Gallons (or 1 quart of acute hazardous waste)[4]Prevents catastrophic spill events in the working laboratory environment.
Max Storage Time (Full) 3 Days from the date the container is filled[1]Ensures rapid removal of volatile or reactive mixtures from active workspaces.
Max Storage Time (Academic) 6 Months (Under EPA Subpart K)[3]Prevents degradation of containers and chemical peroxide formation over time.
Primary Container Material High-Density Polyethylene (HDPE) or PTFE-lined glass[3]Ensures chemical compatibility; prevents leaching or container degradation.
Drain Disposal pH Limit N/A (Drain disposal strictly prohibited for this compound)[2]Only highly specific, non-toxic, water-soluble salts are permitted in drains.

Operational Workflow for Waste Segregation & Disposal

G Start Waste Generation: tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate State Determine Waste State Start->State Solid Solid Residue/Powder Use HDPE Container State->Solid Liquid Solvent Solution Segregate from Acids/Oxidizers State->Liquid Label Apply RCRA Hazardous Waste Label Include % Composition Solid->Label Liquid->Label SAA Satellite Accumulation Area (SAA) Max 55 Gal / < 6 Months Label->SAA Disposal EH&S Pickup & High-Temperature Incineration SAA->Disposal

Caption: Workflow for the segregation, labeling, and disposal of pyrazole-carbamate chemical waste.

Step-by-Step Disposal Protocol

Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure complete chain-of-custody and safety for pyrazole-carbamate waste.

Step 1: Containerization and Segregation
  • Select an appropriate, chemically compatible container (e.g., an HDPE carboy for liquid waste or a wide-mouth PTFE jar for solid powder waste)[3].

  • Critical Segregation: Ensure the container does not contain any strong acids, strong bases, or oxidizing agents (e.g., peroxides, nitric acid)[1].

  • Place the container in a designated secondary containment tray within the laboratory's Satellite Accumulation Area (SAA)[3].

Step 2: Accurate Labeling
  • Attach a standard RCRA Hazardous Waste tag to the container before the first drop of waste is added.

  • Write the full chemical name: "tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate". Do not use abbreviations or structural acronyms , as emergency responders and waste handlers cannot decipher them[5].

  • For liquid waste, list the exact percentage or volume composition of all solvents used (e.g., Dichloromethane 80%, Methanol 15%, tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate 5%)[1].

Step 3: SAA Maintenance
  • Keep the container tightly capped at all times unless actively adding waste. Funnels must not be left in the container[3].

  • Conduct and document weekly visual inspections of the SAA to check for bulging containers (indicating gas generation) or leaks[3].

Step 4: Empty Container Management

If you have consumed the original reagent bottle, the empty container must be processed before disposal:

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., methanol or ethyl acetate)[4].

  • Rinseate Disposal: Pour the resulting rinseate into your designated liquid hazardous waste container[4].

  • Defacing: Completely deface or remove the original chemical manufacturer's label[4].

  • Final Disposal: Remove the cap and dispose of the clean, uncapped glass/plastic bottle in the regular laboratory glass recycling or trash, per your institution's specific Environmental Health & Safety (EH&S) guidelines[4].

Step 5: Final EH&S Transfer
  • Once the waste container is 90% full, date the waste tag. You have exactly 3 days to transfer it out of the SAA[1].

  • Submit a waste collection request to your institutional EH&S department or contracted licensed waste management service[4]. They will transport the material to an EPA-permitted facility for high-temperature incineration[3].

Emergency Spill Logistics

In the event of an accidental spill of this compound:

  • Solid Spill: Do not sweep dry, as this generates inhalable dust. Gently cover the powder with a damp absorbent pad (using water or a mild solvent), scoop the material using a non-sparking tool, and place it into a solid hazardous waste container.

  • Liquid Spill (in solvent): Deploy chemical spill pads or inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels if the solvent is highly flammable.

  • Disposal of Spill Materials: All absorbent materials, contaminated gloves, and cleanup tools must be bagged, tagged as hazardous waste, and disposed of following the exact same protocols as the chemical itself[4].

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. danielshealth.com. Available at: [Link]

  • Laboratory Waste Disposal | Environmental Marketing Services. emsllcusa.com. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste | Vanderbilt University Medical Center. vumc.org. Available at: [Link]

  • Hazardous Waste and Disposal Considerations | American Chemical Society. acs.org. Available at: [Link]

Sources

Handling

Personal protective equipment for handling tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Comprehensive Safety & Handling Guide: Tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate A Senior Application Scientist's Guide to Ensuring Laboratory Safety This guide provides essential, immediate safety and logis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

This guide provides essential, immediate safety and logistical information for the handling of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate. As a trusted partner in your research, our goal is to provide value beyond the product itself by equipping you with the in-depth technical knowledge necessary for safe and effective laboratory operations. The following protocols are designed to be a self-validating system, grounded in established principles of chemical safety and an analysis of the compound's structural components.

Executive Summary: A Precautionary Approach

In-Depth Hazard Assessment

The potential hazards of this compound are inferred from the known toxicological profiles of its structural components.

  • Aromatic Amine Moiety: Aromatic amines as a class present significant health risks, including potential toxicity and carcinogenicity.[1] A primary route of exposure is through dermal absorption, making skin protection a critical control point.[1][2]

  • Carbamate Group: Carbamate compounds can act as cholinesterase inhibitors, though often with reversible effects compared to organophosphates.[3] They are also known to cause skin and eye irritation.[4] Exposure can lead to a range of symptoms, and in cases of significant exposure, respiratory distress is a major concern.[3][5]

  • Pyrazole Core: While some pyrazole derivatives exhibit low acute toxicity, many are classified as skin and eye irritants.[6][7] The overall hazard profile necessitates treating the entire molecule with caution.

A structurally related compound, tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate, is classified with warnings for acute toxicity (oral, dermal, and inhalation), skin irritation, and eye irritation.[8] This further supports the need for a comprehensive PPE strategy.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier against potential exposure. All personnel must be trained on the proper donning, doffing, and disposal of PPE to prevent cross-contamination.

Protection Type Recommended Equipment Specification & Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Must be ANSI Z87.1 compliant.[1] The combination provides maximum protection against splashes and airborne particulates during transfer operations. Indirectly vented goggles are preferred to reduce fogging while preventing vapor entry.[9]
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended).Aromatic amines can permeate glove materials.[10] Double-gloving provides an additional layer of protection. Select gloves with a thickness appropriate for the task and inspect them for any defects before use.
Body Protection Chemical-resistant laboratory coat, disposable coveralls, and closed-toe shoes.A lab coat is standard, but disposable coveralls should be considered for larger-scale operations or when there is a significant risk of contamination.[1] Shoes should be made of a non-porous material like leather or rubber.[9]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or whenever aerosol or dust generation is possible.[1][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. All handling of this compound must occur within a certified chemical fume hood.

Preparation
  • Designated Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.

  • Ventilation Check: Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Spill Kit Accessibility: Ensure a spill kit containing inert absorbent material (e.g., vermiculite or sand), waste bags, and any required neutralizing agents is immediately accessible.[1]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable surface (e.g., weigh paper) within the fume hood to contain any minor spills and prevent inhalation of dust.[4]

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[4] Keep all containers closed when not in use.

  • Minimize Dust: Use techniques that minimize the generation of dust particles.

Post-Handling & Decontamination
  • Surface Decontamination: Thoroughly decontaminate all equipment and surfaces that came into contact with the chemical using an appropriate solvent.

  • Waste Segregation: Immediately place all contaminated disposables (gloves, weigh papers, pipette tips) into a designated hazardous waste container.[4]

  • Doffing PPE: Remove PPE in the correct order (e.g., gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[12]

PPE_Selection_Workflow start Start: Task Involving tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate fume_hood_check Is the task performed in a certified chemical fume hood? start->fume_hood_check weighing_check Does the task involve handling solid powder or risk of aerosolization? fume_hood_check->weighing_check Yes respirator Add NIOSH-approved respirator with organic vapor cartridges fume_hood_check->respirator No spill_risk_check Is there a significant risk of splashing or large volume handling? weighing_check->spill_risk_check No weighing_check->respirator Yes base_ppe Required Base PPE: - Chemical Safety Goggles - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes spill_risk_check->base_ppe No face_shield Add Full-Face Shield and Disposable Coveralls spill_risk_check->face_shield Yes end Proceed with Task base_ppe->end respirator->spill_risk_check no_respirator Base PPE is sufficient for respiratory protection face_shield->base_ppe

Caption: PPE Selection Workflow Diagram.

Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent wider contamination and exposure.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[13]

    • Carefully collect the contaminated absorbent material into a designated hazardous solid waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[13]

  • Large Spills (outside a fume hood):

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Activate the emergency alarm and contact your institution's Environmental Health and Safety (EHS) department and emergency response team.

    • Prevent entry to the affected area.

    • Provide details of the spilled substance to the emergency responders.

Disposal Plan: Ensuring Regulatory Compliance

Proper disposal is a non-negotiable aspect of laboratory safety and environmental responsibility.[6] In-laboratory neutralization is strongly discouraged due to the compound's uncharacterized reactivity.[13]

Core Principle: All waste containing this compound must be treated as hazardous waste and disposed of through a licensed contractor via your institution's EHS department.[4][13]

  • Solid Waste:

    • Collect all contaminated solid materials, including residual product, contaminated PPE (gloves, coveralls), weigh papers, and absorbent materials from spills.[13]

    • Place these materials in a dedicated, clearly labeled, and sealed hazardous waste container (e.g., high-density polyethylene).[13]

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, compatible, and leak-proof liquid waste container.[14]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.[6]

    • Avoid drain disposal under any circumstances.[7][15]

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name, "tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate," and all appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").[4]

Disposal_Decision_Workflow start Waste Generated Containing tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate waste_type What is the physical state of the waste? start->waste_type solid_waste_container Place in a dedicated, sealed, and labeled SOLID HAZARDOUS WASTE container. waste_type->solid_waste_container Solid or Contaminated Solid liquid_waste_container Place in a dedicated, sealed, and labeled LIQUID HAZARDOUS WASTE container. waste_type->liquid_waste_container Liquid solid_examples Includes: Excess solid, contaminated gloves, weigh paper, absorbent pads. solid_waste_container->solid_examples storage Store sealed waste container in designated hazardous waste accumulation area. solid_waste_container->storage liquid_examples Includes: Reaction mixtures, solvent rinses, prepared solutions. liquid_waste_container->liquid_examples liquid_waste_container->storage pickup Arrange for disposal via institutional EHS and licensed hazardous waste contractor. storage->pickup end Disposal Complete pickup->end

Caption: Waste Disposal Decision Workflow.

References

  • BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • Advanced Industrial Hygiene Services. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • BenchChem. (2025). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
  • Centers for Disease Control and Prevention. (2010). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • NextSDS. (n.d.). tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate.
  • Journal of Pioneering Medical Sciences. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning.
  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • MD Searchlight. (2024). Carbamate Toxicity.

Sources

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